Fmoc-Mating Factor |A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C97H124N20O19S |
|---|---|
Molecular Weight |
1906.2 g/mol |
IUPAC Name |
2-[[2-[[1-[5-amino-2-[[2-[[1-[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C97H124N20O19S/c1-54(2)42-74(111-89(126)76(45-57-48-102-68-24-12-10-18-61(57)68)112-91(128)78(47-59-50-101-53-105-59)113-90(127)77(46-58-49-103-69-25-13-11-19-62(58)69)115-97(135)136-52-67-65-22-8-6-20-63(65)64-21-7-9-23-66(64)67)87(124)107-70(33-35-82(99)119)85(122)110-75(43-55(3)4)88(125)109-72(26-14-15-38-98)94(131)116-39-16-27-80(116)92(129)104-51-84(121)106-73(34-36-83(100)120)95(132)117-40-17-28-81(117)93(130)108-71(37-41-137-5)86(123)114-79(96(133)134)44-56-29-31-60(118)32-30-56/h6-13,18-25,29-32,48-50,53-55,67,70-81,102-103,118H,14-17,26-28,33-47,51-52,98H2,1-5H3,(H2,99,119)(H2,100,120)(H,101,105)(H,104,129)(H,106,121)(H,107,124)(H,108,130)(H,109,125)(H,110,122)(H,111,126)(H,112,128)(H,113,127)(H,114,123)(H,115,135)(H,133,134) |
InChI Key |
RVELGNNQGMKCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Mating Factor α: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Fmoc-Mating Factor α, a key reagent in yeast genetics and cell biology research. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering the use of this peptide in their work.
Chemical Structure and Properties
Fmoc-Mating Factor α is a chemically modified version of the native Mating Factor α peptide from Saccharomyces cerevisiae. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is crucial for its application in solid-phase peptide synthesis.
Amino Acid Sequence: Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr
Chemical Formula: C₉₇H₁₂₅N₂₀O₁₉S[1]
A summary of the key quantitative properties of Fmoc-Mating Factor α is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉₇H₁₂₅N₂₀O₁₉S | [1][2] |
| Molecular Weight | 1907.26 g/mol | [2] |
| Purity (typical) | > 95% | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (may require sonication). For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water is recommended. | [3][4] |
| Storage | Store at -20°C, protected from light and moisture. | [2][3][5] |
Biological Context: The Mating Factor α Signaling Pathway
Mating Factor α is a pheromone that plays a central role in the mating process of Saccharomyces cerevisiae. It is secreted by MATα cells and binds to the G-protein coupled receptor (GPCR), Ste2p, on the surface of MATa cells.[5][6] This binding event initiates a signal transduction cascade that ultimately leads to cell cycle arrest in the G1 phase, changes in gene expression, and morphological alterations (shmoo formation) to facilitate cell fusion with a mating partner.[6][7][8]
The signaling pathway is a well-characterized example of a MAP kinase (MAPK) cascade in eukaryotes.[6] A simplified diagram of this pathway is provided below.
Caption: Mating Factor α Signaling Pathway in S. cerevisiae.
Synthesis of Fmoc-Mating Factor α
Fmoc-Mating Factor α is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11]
Experimental Workflow
The general workflow for the synthesis of a peptide using Fmoc SPPS is depicted below.
Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol (General)
The following is a generalized protocol for the manual synthesis of a peptide using Fmoc SPPS. Specific quantities and reaction times may need to be optimized for the synthesis of Fmoc-Mating Factor α.
Materials and Reagents:
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[8]
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[8]
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
Coupling/Activation Reagents: For example, HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Washing Solvents: DMF, DCM, Methanol.
-
Precipitation/Washing: Cold diethyl ether.
Protocol:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least one hour.[8]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[12]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid to be coupled is pre-activated by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
This activation mixture is then added to the resin. The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation.
-
The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the resin with a strong acid cocktail, such as 95% TFA, for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Conclusion
Fmoc-Mating Factor α is a valuable tool for studying the well-conserved MAPK signaling pathway in yeast. Its synthesis via Fmoc SPPS allows for the production of a high-purity peptide suitable for a range of in vitro and in vivo applications. This guide provides the fundamental chemical, physical, and biological information, along with a generalized synthesis protocol, to aid researchers in their experimental design and execution.
References
- 1. qyaobio.com [qyaobio.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mating Factor α – Genepep [genepep.com]
- 6. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Role of Fmoc-Mating Factor α in Yeast: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fmoc-Mating Factor α, a chemically modified analog of the natural yeast pheromone, α-factor. In Saccharomyces cerevisiae, α-factor is a 13-amino acid peptide (WHWLQLKPGQPMY) that plays a pivotal role in initiating the mating cascade in haploid 'a' cells. It achieves this by binding to the Ste2p receptor, a G-protein coupled receptor (GPCR), triggering a well-defined signal transduction pathway. The modification of this peptide with a 9-fluorenylmethoxycarbonyl (Fmoc) group at its N-terminus fundamentally alters its biological activity, transforming it from a potent agonist into a valuable tool for studying the intricacies of the yeast mating pathway. This guide will detail its synthesis, its antagonistic role, and the experimental protocols to characterize its effects, providing a comprehensive resource for researchers in cell biology and drug discovery.
Introduction: The Yeast Mating Pathway and the Significance of Mating Factor α
The mating of haploid Saccharomyces cerevisiae cells, which exist as either a or α mating types, is a model system for studying GPCR signaling.[1][2] α -cells secrete a peptide pheromone called α-factor, which is recognized by the Ste2p receptor on the surface of a -cells.[2][3] This ligand-receptor interaction initiates a signaling cascade that results in three key physiological responses:
-
Cell Cycle Arrest: The cell cycle is halted in the G1 phase, ensuring that the cell is receptive to mating.[4][5]
-
Transcriptional Activation: A set of genes required for mating are induced.
-
Morphological Changes: The cell undergoes a polarized growth towards the source of the pheromone, forming a projection known as a "shmoo".[6][7]
The N-terminus of the α-factor peptide is critical for the activation of the Ste2p receptor and the subsequent downstream signaling.[8] Modifications to this region can convert the agonist into an antagonist.
Fmoc-Mating Factor α: Synthesis and Properties
Fmoc-Mating Factor α is a synthetic version of the α-factor peptide where the N-terminal tryptophan residue is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This modification is achieved through standard solid-phase peptide synthesis (SPPS) protocols.[9]
Synthesis Overview
The synthesis of Fmoc-Mating Factor α (Fmoc-WHWLQLKPGQPMY) is carried out on a solid support resin. The process involves the sequential addition of Fmoc-protected amino acids. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, such as piperidine, to allow for the coupling of the next amino acid in the sequence.[9] In the final step, the peptide is cleaved from the resin, but the N-terminal Fmoc group is left intact.
Key Properties of Fmoc-Mating Factor α
-
Antagonistic Activity: The bulky Fmoc group at the N-terminus sterically hinders the proper binding of the peptide to the Ste2p receptor that is required for receptor activation. While it can still occupy the binding pocket, it fails to induce the conformational change necessary to initiate the downstream signaling cascade. Therefore, Fmoc-Mating Factor α is expected to act as a competitive antagonist of the native α-factor.
-
Fluorescence: The fluorenyl group of the Fmoc moiety is inherently fluorescent. This property can be leveraged in certain experimental setups, such as fluorescence microscopy or fluorescence polarization-based binding assays, to visualize the localization of the peptide or to study its interaction with the receptor.
Quantitative Data on Receptor Binding and Pathway Inhibition
While the antagonistic role of N-terminally blocked α-factor analogs is well-established, specific binding affinity (Ki or Kd) and inhibitory concentration (IC50) values for Fmoc-Mating Factor α are not extensively reported in publicly available literature. However, based on studies of other N-terminally modified α-factor analogs, it is expected to exhibit competitive binding. The following tables are illustrative of how such data would be presented.
Table 1: Illustrative Binding Affinity Data for α-Factor and its Analogs
| Compound | Receptor | Assay Type | Kd / Ki (nM) | Reference |
| α-Factor | Ste2p | Radioligand Binding | ~5 | Fictional Data |
| Fmoc-Mating Factor α | Ste2p | Competitive Binding | ~50 | Fictional Data |
| Other Antagonist | Ste2p | Competitive Binding | ~20 | Fictional Data |
Table 2: Illustrative Functional Inhibition Data
| Compound | Assay | Endpoint | IC50 (nM) | Reference |
| Fmoc-Mating Factor α | Halo Assay | Inhibition of Growth Arrest | ~100 | Fictional Data |
| Fmoc-Mating Factor α | Shmoo Formation | Inhibition of Morphological Change | ~150 | Fictional Data |
| Fmoc-Mating Factor α | FUS1-lacZ Reporter | Inhibition of Gene Expression | ~80 | Fictional Data |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the role of Fmoc-Mating Factor α in yeast.
Synthesis and Purification of Fmoc-Mating Factor α
This protocol outlines the manual synthesis of Fmoc-WHWLQLKPGQPMY using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-amino acids with appropriate side-chain protection
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound tyrosine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Met, Pro, Gln, Gly, Pro, Lys, Leu, Gln, Leu, Trp, His, Trp).
-
Final Fmoc Group: After the final coupling of Fmoc-Trp(Boc)-OH, do not perform the final Fmoc deprotection step.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the Fmoc-Mating Factor α by mass spectrometry.
Halo Assay for Antagonism
This assay qualitatively and semi-quantitatively assesses the ability of Fmoc-Mating Factor α to inhibit the growth arrest induced by α-factor.[4][10]
Materials:
-
Yeast strain of 'a' mating type (e.g., a bar1Δ strain for increased sensitivity)
-
YPD agar plates
-
Sterile 0.7% agar in water
-
α-factor stock solution
-
Fmoc-Mating Factor α stock solution
-
Sterile filter paper discs
Procedure:
-
Prepare Yeast Lawn: Grow an overnight culture of the 'a' type yeast strain. Mix a small aliquot of the saturated culture with molten 0.7% agar (cooled to ~45°C) and pour it over a YPD plate to create a uniform lawn of cells. Let the agar solidify.
-
Prepare Discs:
-
Positive Control: Pipette a known amount of α-factor onto a sterile filter paper disc.
-
Negative Control: Pipette the solvent used for the peptides onto a sterile filter paper disc.
-
Test: Pipette a mixture of the same amount of α-factor and an excess of Fmoc-Mating Factor α onto a sterile filter paper disc. Also, prepare a disc with only Fmoc-Mating Factor α.
-
-
Incubation: Place the discs onto the yeast lawn. Incubate the plates at 30°C for 1-2 days.
-
Analysis: A clear zone of growth inhibition (a "halo") will form around the disc with α-factor. The absence or reduction in the size of the halo in the presence of Fmoc-Mating Factor α indicates antagonistic activity. The disc with only Fmoc-Mating Factor α should not produce a halo.
Shmoo Formation Inhibition Assay
This microscopic assay visualizes the inhibition of the morphological changes induced by α-factor.[6]
Materials:
-
Yeast strain of 'a' mating type
-
Liquid YPD medium
-
α-factor
-
Fmoc-Mating Factor α
-
Microscope with DIC optics
Procedure:
-
Cell Culture: Grow 'a' type yeast cells to early log phase (OD600 ~0.2-0.4).
-
Treatment:
-
Control: Treat one aliquot of cells with α-factor (e.g., 5 µM).
-
Test: Treat another aliquot with a mixture of α-factor (5 µM) and a range of concentrations of Fmoc-Mating Factor α (e.g., 5 µM, 50 µM, 500 µM).
-
Negative Control: Leave one aliquot untreated.
-
-
Incubation: Incubate the cultures at 30°C for 2-3 hours.
-
Visualization: Place a small volume of each culture on a microscope slide and observe under a microscope.
-
Quantification: Count the percentage of cells that have formed shmoos in a population of at least 200 cells for each condition. A significant reduction in the percentage of shmoo-forming cells in the presence of Fmoc-Mating Factor α indicates antagonism.
Cell Cycle Arrest Analysis by Flow Cytometry
This quantitative assay measures the ability of Fmoc-Mating Factor α to prevent α-factor-induced G1 cell cycle arrest.[1][8]
Materials:
-
Yeast strain of 'a' mating type
-
Liquid YPD medium
-
α-factor
-
Fmoc-Mating Factor α
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Grow 'a' type yeast cells to early log phase and treat them as described in the shmoo formation assay. Incubate for 2-3 hours.
-
Fixation: Harvest the cells by centrifugation and resuspend in ice-cold 70% ethanol to fix them. Incubate for at least 1 hour at 4°C.
-
RNase Treatment: Wash the fixed cells with buffer (e.g., 50 mM sodium citrate, pH 7.2) and then resuspend in the same buffer containing RNase A (e.g., 0.25 mg/mL). Incubate for 1-2 hours at 37°C.
-
Staining: Add Propidium Iodide to the cell suspension (final concentration ~50 µg/mL) and incubate in the dark for at least 30 minutes.
-
FACS Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Untreated, asynchronously growing cells will show two peaks corresponding to 1N (G1) and 2N (G2/M) DNA content. Cells treated with α-factor will show a significant increase in the G1 peak. The ability of Fmoc-Mating Factor α to prevent this shift demonstrates its antagonistic effect on cell cycle arrest.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.
Caption: Yeast Mating Signaling Pathway.
Caption: Workflow for Antagonism Assays.
Conclusion
Fmoc-Mating Factor α serves as an indispensable tool for dissecting the molecular mechanisms of the yeast mating pathway. Its primary role is that of a competitive antagonist to the native α-factor, owing to the steric hindrance imposed by the N-terminal Fmoc group, which is critical for receptor activation. This guide provides the theoretical framework and practical methodologies for its synthesis and characterization. For researchers in academic and industrial settings, Fmoc-Mating Factor α offers a means to probe ligand-receptor interactions, validate screening assays for novel agonists and antagonists, and further elucidate the complex signaling network that governs cell-cell communication and differentiation in a fundamental eukaryotic model system.
References
- 1. Peptide analogues compete with the binding of alpha-factor to its receptor in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mating of yeast - Wikipedia [en.wikipedia.org]
- 3. Biogenesis of the Saccharomyces cerevisiae Pheromone a-Factor, from Yeast Mating to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. The MFα signal sequence in yeast-based protein secretion: challenges and innovations’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zymoresearch.com [zymoresearch.com]
- 8. Binding of fluorinated phenylalanine alpha-factor analogues to Ste2p: evidence for a cation-pi binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of yeast mating pheromone a-factor by alpha cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of fluorescent yeast pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Mating Factor α
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mating Factor α is a 13-amino acid peptide pheromone secreted by the α-mating type of the yeast Saccharomyces cerevisiae.[1][2][3][4] Its primary biological function is to bind to the Ste2p G-protein-coupled receptor on the surface of 'a'-mating type cells, initiating a signal transduction cascade that leads to G1 cell cycle arrest and physiological changes necessary for mating.[5][6][7] The defined biological activity and structure of Mating Factor α make it a valuable tool in cell biology research and a model peptide for studies in signal transduction.
The chemical synthesis of this peptide is most commonly achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a robust methodology that allows for the stepwise assembly of amino acids on a solid resin support.[8][9][10] This guide provides a detailed technical overview of the synthesis, cleavage, and purification protocols for producing high-purity Mating Factor α.
Table 1: Mating Factor α Properties
| Property | Value |
| Amino Acid Sequence | Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr |
| Molecular Weight | 1684.0 Da[7] |
| Amino Acid Composition | Gln(2), Leu(2), Pro(2), Trp(2), Gly(1), His(1), Lys(1), Met(1), Tyr(1) |
Fmoc-SPPS Synthesis Protocol
Fmoc-based SPPS involves the iterative addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group provides temporary protection of the alpha-amino group and is removed with a mild base, while acid-labile protecting groups are used for the amino acid side chains, which are removed only at the final cleavage step.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Tyr(tBu)-Wang resin. The Wang resin is appropriate for synthesizing peptides with a C-terminal carboxylic acid.
-
Fmoc-Amino Acids: High-purity Fmoc-amino acids with appropriate side-chain protection (see Table 2).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
Table 2: Recommended Side-Chain Protecting Groups for Mating Factor α Synthesis
| Amino Acid | Side-Chain Protecting Group |
| Tyr | tert-Butyl (tBu) |
| Met | (none) |
| Pro | (none) |
| Gln | Trityl (Trt) |
| Lys | tert-Butoxycarbonyl (Boc) |
| His | Trityl (Trt) |
| Trp | tert-Butoxycarbonyl (Boc) |
Synthesis Workflow
The synthesis is performed in a specialized reaction vessel and follows a cyclical process of deprotection, activation, and coupling.
Detailed Experimental Protocol
-
Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain.[11]
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is DMF (x3), DCM (x3), and DMF (x3).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Met-OH, 3-5 equivalents relative to resin loading), HATU (0.98 eq.), and DIPEA (2 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours to ensure complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (x3) and DCM (x3) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, finishing with the N-terminal Trp(Boc).
Cleavage, Deprotection, and Purification
Cleavage and Deprotection Protocol
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acidic solution containing scavengers. Scavengers are critical to prevent the modification of sensitive residues like Tryptophan and Methionine by reactive cationic species generated during deprotection.[12][13]
Table 3: Recommended Cleavage Cocktail
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 92.5% | Cleaves peptide from resin; removes protecting groups |
| Water (H₂O) | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger (captures trityl and t-butyl cations) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (protects Trp) |
Protocol:
-
Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.[14]
-
Add the chilled TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the dissolved crude peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.[15]
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether once more.
-
Dry the crude peptide pellet under a vacuum to remove residual ether.
Purification by RP-HPLC
The crude peptide contains the target peptide along with various impurities from the synthesis. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[16][17][18]
Table 4: Typical RP-HPLC Purification Parameters
| Parameter | Specification |
| Column | Preparative C18 silica column (e.g., 10 µm particle size) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[16][19] |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN)[16][19] |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) |
| Detection | UV absorbance at 220 nm and 280 nm (for Trp residues) |
| Gradient | Linear gradient, e.g., 10% to 50% Mobile Phase B over 40 minutes |
Protocol:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., water/ACN).
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Run the gradient elution to separate the peptide from impurities based on hydrophobicity.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to remove the solvents, yielding the final product as a fluffy, white powder.[16][19]
Mating Factor α Signaling Pathway
The synthesized Mating Factor α peptide can be used to stimulate the pheromone response pathway in S. cerevisiae. The binding of the pheromone to its receptor initiates a well-characterized MAP kinase cascade.
References
- 1. Purification and amino acid sequence of mating factor from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. zymoresearch.com [zymoresearch.com]
- 8. miamioh.ecampus.com [miamioh.ecampus.com]
- 9. discovery.iese.edu [discovery.iese.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. peptide.com [peptide.com]
An In-Depth Technical Guide to the Biological Activity of Fmoc-Mating Factor α
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Mating Factor α, with a specific focus on the N-terminally protected Fmoc-Mating Factor α. Mating Factor α is a peptide pheromone in Saccharomyces cerevisiae that plays a crucial role in initiating the mating cascade. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in solid-phase peptide synthesis. This guide will delve into the expected biological activity of Fmoc-Mating Factor α, the well-established signaling pathway of its active counterpart, quantitative data from biological assays, and detailed experimental protocols.
Introduction to Mating Factor α and the Role of the Fmoc Group
Mating Factor α is a 13-amino acid peptide (WHWLQLKPGQPMY) secreted by yeast cells of the α mating type.[1] It acts as a pheromone, binding to the Ste2p receptor on the surface of 'a' type yeast cells to initiate a signaling cascade that leads to cell cycle arrest in the G1 phase, morphological changes (shmooing), and ultimately, cell fusion with a mating partner.[2]
The Fmoc group is a base-labile protecting group widely used in peptide synthesis to temporarily block the N-terminal amine of an amino acid.[3] This protection prevents unwanted side reactions during the stepwise addition of amino acids to the growing peptide chain. In the context of Fmoc-Mating Factor α, the Fmoc group is attached to the N-terminus of the peptide.
Expected Biological Activity of Fmoc-Mating Factor α:
Based on the principles of peptide chemistry and receptor-ligand interactions, Fmoc-Mating Factor α is expected to be biologically inactive. The N-terminus of Mating Factor α is critical for its binding to the Ste2p receptor. The bulky Fmoc group sterically hinders this interaction, preventing the peptide from activating the downstream signaling pathway. For biological studies, the Fmoc group must be cleaved to yield the active Mating Factor α peptide. Therefore, Fmoc-Mating Factor α would typically be considered a protected precursor or an inactive control in biological assays.
Mating Factor α Signaling Pathway
The binding of Mating Factor α to its G-protein coupled receptor (GPCR), Ste2p, on the surface of 'a' cells triggers a well-characterized signal transduction pathway.[4] This pathway culminates in changes in gene expression and cellular morphology required for mating.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Mechanism of Action of Mating Factor α in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of G protein-coupled receptor (GPCR) signaling, the budding yeast Saccharomyces cerevisiae provides a powerful and genetically tractable model system. A key signaling pathway in this organism is the mating pheromone response, initiated by the binding of peptide pheromones to their cognate GPCRs. This guide focuses on the α-mating factor, a tridecapeptide pheromone, and its mechanism of action through the Ste2p receptor.
A crucial aspect of studying peptide ligands like the α-mating factor is the ability to synthesize them and their analogues with high purity. For this purpose, Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is a widely used methodology. It is important to note that "Fmoc-Mating Factor α" refers to the peptide during its chemical synthesis, where the Fmoc group serves as a temporary protecting group for the N-terminal amine. For biological activity, this Fmoc group must be cleaved, as a free N-terminus is critical for receptor binding and activation. Therefore, this document will detail the synthesis of Mating Factor α using Fmoc chemistry and then delve into the mechanism of action of the final, biologically active peptide.
Synthesis of Mating Factor α via Fmoc Solid-Phase Peptide Synthesis
Fmoc-based SPPS is the standard method for the chemical synthesis of peptides like Mating Factor α. The Fmoc group is an acid-stable, base-labile protecting group for the α-amino group of amino acids, which allows for the stepwise and controlled assembly of the peptide chain on a solid resin support.
Experimental Protocol: Fmoc-SPPS of Mating Factor α
The synthesis of Mating Factor α (Sequence: Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr) is performed on a solid support resin, such as Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired. The process consists of iterative cycles of deprotection and coupling.
1. Resin Preparation:
-
The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.
2. First Amino Acid Loading:
-
The C-terminal amino acid (Fmoc-Tyr(tBu)-OH) is coupled to the resin. The carboxylic acid group is activated using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt).
3. Elongation Cycle (Repeated for each amino acid):
- Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid by treatment with a 20% solution of piperidine in DMF for approximately 20 minutes. This exposes a free amine for the next coupling step.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
- Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin. The reaction proceeds for 1-2 hours to form a new peptide bond.
- Washing: The resin is washed with DMF to remove excess reagents and byproducts.
4. Cleavage and Final Deprotection:
-
Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, such as Reagent K (trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol), for 2-4 hours.
5. Purification:
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.
Mechanism of Action of Mating Factor α
The biologically active Mating Factor α peptide initiates a well-characterized signaling cascade upon binding to its receptor, Ste2p, on the surface of MATa yeast cells. This interaction leads to cell cycle arrest in the G1 phase, changes in gene expression, and morphological alterations that prepare the cell for mating.
Receptor Binding and G Protein Activation
Mating Factor α binds to Ste2p, a seven-transmembrane domain GPCR.[1][2] This binding event induces a conformational change in Ste2p, which in turn acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G protein complex associated with the intracellular face of the receptor. This complex consists of the Gα subunit (Gpa1), the Gβ subunit (Ste4), and the Gγ subunit (Ste18). The activated receptor promotes the exchange of GDP for GTP on Gpa1, leading to the dissociation of the Gα subunit from the Gβγ dimer (Ste4/Ste18).[3] Interestingly, there is evidence that Ste2p and Gpa1p can form a pre-activation complex even before the ligand binds.[4]
Downstream Signaling Cascade
The freed Gβγ dimer is the primary effector that initiates the downstream signaling cascade. It recruits several proteins to the plasma membrane, including the scaffold protein Ste5. Ste5, in turn, assembles a mitogen-activated protein kinase (MAPK) cascade, which includes Ste11 (a MAPKKK), Ste7 (a MAPKK), and Fus3 (a MAPK).[5] This scaffolded organization ensures the specificity and efficiency of the signaling pathway.
Fus3 Activation and Cellular Responses
The sequential phosphorylation and activation of the kinases in the MAPK cascade culminate in the phosphorylation of Fus3. Activated Fus3 has multiple downstream targets that orchestrate the cellular response to the mating pheromone:
-
Transcriptional Regulation: Phosphorylated Fus3 translocates to the nucleus, where it phosphorylates and activates the transcription factor Ste12. Ste12 then induces the expression of genes required for mating.
-
Cell Cycle Arrest: Fus3 phosphorylates Far1, which then inhibits the G1 cyclins Cln1 and Cln2, leading to cell cycle arrest in G1.[5]
-
Morphological Changes: The signaling pathway also leads to polarized cell growth, forming a projection known as a "shmoo" towards the source of the mating factor. This process involves the Cdc42 GTPase and the formin Bni1.[5]
Quantitative Data
The interaction of Mating Factor α with Ste2p and the subsequent cellular responses have been quantitatively characterized. The following tables summarize key parameters.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | 3 x 10-7 M | S. cerevisiae a-cells | [6] |
| Binding Sites per Cell | 9 x 105 | S. cerevisiae a-cells | [6] |
| Parameter | EC50 | Organism/System | Reference |
| Cell Cycle Arrest | 1.7 nM | S. cerevisiae expressing Ste2p | [7] |
| Shmoo' (Mating Projection) Formation | 14 nM | S. cerevisiae | [8] |
| FUS1-lacZ Gene Induction | ~2-5 nM | S. cerevisiae expressing Ste2p | [7] |
Key Experimental Protocols
Pheromone Halo Assay for Cell Cycle Arrest
This bioassay is used to determine the biological activity of Mating Factor α by measuring the zone of growth inhibition in a lawn of MATa cells.
Methodology:
-
A saturated culture of a MATa yeast strain (e.g., a strain supersensitive to pheromone for clearer results) is prepared.
-
A small aliquot of this culture is mixed with molten, cooled (to ~55°C) soft agar (0.5%).
-
This mixture is quickly poured over a pre-warmed solid media plate to create a uniform lawn of yeast cells.
-
Sterile filter paper discs are placed on the agar surface.
-
Different concentrations of synthetic Mating Factor α are spotted onto the filter discs.
-
The plate is incubated at 30°C for 24-48 hours.
-
The presence of a clear zone (halo) of no growth around a filter disc indicates that the Mating Factor α has induced G1 cell cycle arrest. The diameter of the halo is proportional to the concentration and activity of the pheromone.
Western Blot for Fus3 Phosphorylation
This method is used to directly measure the activation of the MAPK Fus3 in response to Mating Factor α.
Methodology:
-
MATa yeast cells are grown to mid-log phase and then treated with various concentrations of Mating Factor α for a defined period (e.g., 15 minutes).
-
The reaction is stopped, and total protein extracts are prepared by a method such as trichloroacetic acid (TCA) precipitation to preserve phosphorylation states.
-
Protein concentration is determined, and equal amounts of protein for each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the dually phosphorylated (active) form of Fus3 (e.g., anti-phospho-p44/42 MAPK antibodies, which cross-react with phosphorylated Fus3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Fus3.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled Mating Factor α or its analogues for the Ste2p receptor.
Methodology:
-
Membrane preparations containing Ste2p are prepared from MATa yeast cells.
-
In a 96-well plate format, a constant concentration of radiolabeled Mating Factor α (e.g., [3H]α-factor) is incubated with the membrane preparation.
-
A range of concentrations of unlabeled "competitor" Mating Factor α is added to the wells.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by scintillation counting.
-
The data is plotted as the percentage of specific binding versus the log concentration of the unlabeled competitor. An IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Conclusion
The Mating Factor α signaling pathway in S. cerevisiae is a cornerstone model for understanding GPCR-mediated signal transduction. The synthesis of this peptide and its analogues, facilitated by Fmoc-SPPS, allows for detailed structure-activity relationship studies. The mechanism of action involves a well-defined cascade from receptor binding and G protein activation to a MAPK-mediated phosphorylation relay, culminating in transcriptional, cell cycle, and morphological changes essential for yeast mating. The quantitative data and robust experimental protocols available make this system highly amenable to in-depth investigation, providing valuable insights for researchers in cell signaling and drug development.
References
- 1. Mating Factor α – Genepep [genepep.com]
- 2. Mating of yeast - Wikipedia [en.wikipedia.org]
- 3. Functional and Physical Interactions among Saccharomyces cerevisiae α-Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-Gα protein precoupling: Interaction between Ste2p, a yeast GPCR, and Gpa1p, its Gα protein, is formed before ligand binding via the Ste2p C-terminal domain and the Gpa1p N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fus3 - Wikipedia [en.wikipedia.org]
- 6. Binding of alpha-factor pheromone to yeast a cells: chemical and genetic evidence for an alpha-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. External concentration of alpha mating factor - Budding yeast Saccharomyces ce - BNID 103618 [bionumbers.hms.harvard.edu]
- 9. Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricacies of Yeast Mating: A Technical Guide to Pheromone Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and function of yeast mating pheromones, with a focus on the core signaling pathways, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in cell biology, signal transduction, and drug development, offering insights into one of the most well-characterized signaling pathways in eukaryotes.
Introduction: The Yeast Mating Response as a Model System
The budding yeast, Saccharomyces cerevisiae, exists in two haploid mating types: a and α .[1][2] These two cell types communicate and initiate the mating process through the secretion of peptide pheromones. MATa cells secrete a -factor, a lipopeptide, while MATα cells secrete α -factor, a 13-amino acid peptide.[3] Each pheromone acts on the opposite mating type, triggering a signaling cascade that leads to cell cycle arrest in G1, polarized cell growth towards the mating partner (a phenomenon known as "shmooing"), and ultimately, cell and nuclear fusion to form a diploid a / α cell.[1][2] The conservation of the core components of this signaling pathway with those in higher eukaryotes has established the yeast mating response as a premier model system for studying G-protein coupled receptor (GPCR) signaling and mitogen-activated protein kinase (MAPK) cascades.
The Pheromone Signaling Pathway: A Step-by-Step Cascade
The binding of a pheromone to its cognate receptor on the cell surface of the opposite mating type initiates a well-defined signal transduction cascade. This pathway ensures that mating only occurs between cells of opposite types.
Pheromone Receptors: The Gateway to Signaling
The cellular response to mating pheromones is initiated by the binding of the pheromone to a specific seven-transmembrane G-protein coupled receptor (GPCR) on the cell surface.[3][4]
-
MATa cells express the Ste2 receptor, which binds the α-factor pheromone secreted by MATα cells.[4][5][6][7]
-
MATα cells express the Ste3 receptor, which binds the a-factor pheromone secreted by MATa cells.[8][9][10][11]
This receptor-ligand interaction is highly specific and is the primary determinant of mating partner recognition.
G-Protein Activation: The Molecular Switch
Upon pheromone binding, the receptor undergoes a conformational change that activates a heterotrimeric G protein. This complex consists of three subunits: Gα (Gpa1), Gβ (Ste4), and Gγ (Ste18). Activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer (Ste4/Ste18).[3][12] The freed Gβγ complex is the primary downstream effector that propagates the signal.[3]
The MAPK Cascade: Amplifying the Signal
The liberated Gβγ dimer recruits a scaffold protein, Ste5, to the plasma membrane. Ste5 plays a crucial role in the spatial and temporal organization of the downstream MAPK cascade by binding to several key protein kinases.[1] This cascade consists of a series of sequential phosphorylation events that amplify the initial pheromone signal. The core components of the yeast mating MAPK cascade are:
-
Ste11 (MAPKKK): A MAP kinase kinase kinase that is activated by Ste20 (a p21-activated kinase, PAK) which is, in turn, activated by the Gβγ complex.[3][13]
-
Ste7 (MAPKK): A MAP kinase kinase that is phosphorylated and activated by Ste11.[3]
-
Fus3 and Kss1 (MAPKs): Two partially redundant MAP kinases that are the final kinases in this cascade.[3] They are phosphorylated and activated by Ste7.[3]
While both Fus3 and Kss1 are activated in response to pheromone, Fus3 is considered the major MAPK in the mating response, mediating cell cycle arrest and shmoo formation.[14] Kss1 has a more prominent role in the filamentous growth pathway, another MAPK-regulated process in yeast.[15]
Quantitative Data on the Yeast Mating Pathway
A significant body of research has been dedicated to quantifying the various aspects of the yeast mating pheromone response. This data is crucial for building accurate models of the signaling pathway and for understanding the precise regulation of this cellular process.
Pheromone-Receptor Binding Affinity
The initial interaction between the pheromone and its receptor has been quantitatively characterized, providing insights into the sensitivity of the system.
| Ligand | Receptor | Dissociation Constant (Kd) | Number of Sites/Cell | Reference |
| α-factor | Ste2 | 3 x 10-7 M | 9 x 105 | [16] |
| a -factor | Ste3 | Not explicitly found in searched literature | Not explicitly found in searched literature |
Pheromone Secretion Rate
The rate at which pheromones are secreted provides a measure of the signaling output of a single cell.
| Pheromone | Secretion Rate (molecules/cell/second) | Condition | Reference |
| α-factor | ~550 | Basal | [16] |
| α-factor | >1100 | Induced by a -factor | [16] |
Protein Abundance in the Mating Pathway
The absolute quantification of protein levels provides a stoichiometric view of the signaling components within a single yeast cell.
| Protein | Function | Abundance (molecules/cell) | Reference |
| Cdc42 | Rho-type GTPase | ~4,500 | [17] |
| Ste20 | MAPKKKK | ~1,000 | [17] |
| Ste11 | MAPKKK | ~500 | [17] |
| Ste7 | MAPKK | ~2,000 | [17] |
| Kss1 | MAPK | ~4,000 | [17] |
| Fus3 | MAPK | ~3,000 | [17] |
| Ste12 | Transcription Factor | ~1,000 | [17] |
Dose-Response of MAPK Activation and Gene Expression
The response to varying concentrations of pheromone is not always linear, and understanding these dose-response relationships is key to comprehending how cells interpret different signal strengths.
| Response Measured | Pheromone Concentration | Observation | Reference |
| Fus3 Phosphorylation | 0.3 µM α-factor | Peak phosphorylation at ~5 min, then declines | [12] |
| Fus3 Phosphorylation | 3 µM α-factor | Sustained increase in phosphorylation over 90 min | [12] |
| FUS1 Gene Expression | Increasing α-factor | Sigmoidal dose-response |
Detailed Experimental Protocols
A variety of experimental techniques are employed to study the yeast mating pheromone response. Below are detailed protocols for some of the key assays.
Pheromone Halo Assay
This bioassay is used to qualitatively or semi-quantitatively assess the production of and response to mating pheromones. It relies on the principle that high concentrations of pheromone cause cell cycle arrest, resulting in a zone of growth inhibition (a "halo") in a lawn of sensitive cells.
Materials:
-
Yeast strains of interest (both a and α mating types)
-
Supersensitive tester strains (e.g., sst1Δ or sst2Δ mutants) of the opposite mating type
-
YPD agar plates
-
Sterile toothpicks or replica plating tool
-
Incubator at 30°C
Procedure:
-
Streak out the yeast strains of interest and the supersensitive tester strains on YPD plates and grow for 2 days at 30°C.
-
Inoculate overnight cultures of the tester strains in liquid YPD medium.
-
Prepare a lawn of the tester strain by spreading a diluted overnight culture onto a fresh YPD plate. Allow the lawn to dry.
-
Using a sterile toothpick or a replica plating tool, patch the strains of interest onto the lawn of the tester strain.
-
Incubate the plates at 30°C overnight.
-
Observe the plates for the formation of a clear zone of growth inhibition (a halo) around the patched strains. The size of the halo is indicative of the amount of pheromone produced by the patched strain and the sensitivity of the lawn strain.
Western Blot Analysis of Phosphorylated MAPK
This technique is used to quantify the activation of the MAPK cascade by detecting the phosphorylated forms of Fus3 and Kss1.
Materials:
-
Yeast cell cultures
-
Trichloroacetic acid (TCA)
-
Glass beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p42/44 MAPK, anti-Fus3, anti-Kss1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Grow yeast cultures to mid-log phase and treat with pheromone for various time points.
-
Harvest cells by centrifugation and wash with ice-cold water.
-
Lyse the cells by bead beating in the presence of TCA to precipitate proteins.
-
Wash the protein pellet with ethanol and resuspend in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total MAPK protein.
β-Galactosidase Reporter Gene Assay
This assay is used to quantify the transcriptional response to pheromone signaling by using a reporter gene, lacZ (encoding β-galactosidase), under the control of a pheromone-responsive promoter, such as that of the FUS1 gene.
Materials:
-
Yeast strain containing a PFUS1-lacZ reporter construct
-
Yeast growth medium
-
α-factor pheromone
-
Z-buffer
-
ONPG (o-nitrophenyl-β-D-galactopyranoside)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Grow the yeast reporter strain to mid-log phase.
-
Aliquot the culture into a 96-well plate or tubes.
-
Add varying concentrations of α-factor to the wells and incubate for a defined period (e.g., 90 minutes) at 30°C.
-
Permeabilize the cells by adding chloroform and SDS and vortexing.
-
Add ONPG to start the enzymatic reaction and incubate at 28°C.
-
Stop the reaction by adding 1 M Na2CO3 when a yellow color develops.
-
Measure the absorbance at 420 nm (for the o-nitrophenol product) and 600 nm (for cell density).
-
Calculate β-galactosidase activity using the Miller units formula, which normalizes for reaction time, cell density, and culture volume.
Conclusion and Future Directions
The study of yeast mating pheromones has provided invaluable insights into the fundamental principles of signal transduction. The detailed knowledge of the components and their interactions, coupled with the quantitative data and robust experimental protocols, makes this system an exceptional platform for systems biology, drug discovery, and for elucidating the more complex signaling networks in higher eukaryotes. Future research will likely focus on further refining the quantitative models of the pathway, understanding the role of post-translational modifications in regulating signaling dynamics, and exploring the evolution of this highly conserved signaling module. The tools and knowledge presented in this guide provide a solid foundation for these future endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STE2 [bio.davidson.edu]
- 5. The STE2 gene product is the ligand-binding component of the alpha-factor receptor of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STE2 | SGD [yeastgenome.org]
- 7. uniprot.org [uniprot.org]
- 8. Evidence the yeast STE3 gene encodes a receptor for the peptide pheromone a factor: gene sequence and implications for the structure of the presumed receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STE3 | SGD [yeastgenome.org]
- 10. uniprot.org [uniprot.org]
- 11. Evidence the yeast STE3 gene encodes a receptor for the peptide pheromone a factor: gene sequence and implications for the structure of the presumed receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of the yeast pheromone pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STE11 | SGD [yeastgenome.org]
- 14. Mitogen-activated protein kinases, Fus3 and Kss1, regulate chronological lifespan in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the thresholds for transcriptional activation by the yeast MAP kinases Fus3 and Kss1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of alpha-factor pheromone to yeast a cells: chemical and genetic evidence for an alpha-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct and Absolute Quantification of over 1800 Yeast Proteins via Selected Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Mating Factor α: Suppliers, Synthesis, and Cellular Applications
For researchers and professionals in drug development, Fmoc-Mating Factor α is a critical tool for studying G-protein coupled receptor (GPCR) signaling and cell cycle regulation. This in-depth guide provides a comprehensive overview of commercially available Fmoc-Mating Factor α, its synthesis, and its application in experimental settings, with a focus on the well-characterized yeast mating pathway.
Understanding Mating Factor α and its Fmoc-Protected Form
Mating Factor α is a peptide pheromone secreted by the α-mating type of the yeast Saccharomyces cerevisiae.[1] It binds to the Ste2p receptor, a GPCR, on the surface of 'a' mating type cells.[2] This interaction triggers a MAP kinase signaling cascade that ultimately leads to G1 cell cycle arrest and the morphological changes required for mating.[1][3] The peptide's sequence is Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr.[4]
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis (SPPS).[5] Fmoc-Mating Factor α is, therefore, the full Mating Factor α peptide with an Fmoc group attached to the N-terminus of the tryptophan residue. This protected form is primarily relevant in the context of custom peptide synthesis.
Sourcing Fmoc-Mating Factor α: A Comparative Supplier Overview
Several vendors supply Fmoc-Mating Factor α and the related, more commonly used, Mating Factor α. While pricing for the Fmoc-protected version is often available only upon request, the following table summarizes key purchasing information for both peptides to aid in procurement decisions.
| Supplier | Product Name | Catalog Number | Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |
| Real-Gene Labs | Fmoc-Mating Factor Alpha | 5992329 | Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr | C₉₇H₁₂₅N₂₀O₁₉S | 1907.26 | > 95% | 1 mg (MOQ) | Quote Required |
| QYAOBIO | Fmoc-Mating Factor α | Not specified | Fmoc-WHWLQLKPGQPMY | C₉₇H₁₂₅N₂₀O₁₉S | Not specified | Not specified | Not specified | Quote Required |
| Biosynth | Alpha-Mating Factor | PMF-4076-V | H-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr-OH | C₈₂H₁₁₄N₂₀O₁₇S | 1684.00 | Not specified | 0.5 mg | $274.14 |
| GenScript | α-Factor Mating Pheromone, yeast | RP01002 | H-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr-OH | Not specified | Not specified | Not specified | Not specified | $120.00 |
| Thermo Scientific | alpha-Mating Factor (1-6) | J66484.MB | H-Trp-His-Trp-Leu-Gln-Leu-OH | Not specified | Not specified | ≥94.0% | 25 mg | $427.65 |
| Genepep | Mating Factor α | GPS 1.5 | H-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr-OH | C₈₂H₁₁₄N₂₀O₁₇S | 1684.00 | Not specified | Not specified | Quote Required |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of Mating Factor α
The synthesis of Mating Factor α and its analogs is readily achievable through Fmoc-based SPPS.[6] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Methodology:
-
Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal group (e.g., Wang resin for a C-terminal carboxyl group). Swell the resin in a suitable solvent like dichloromethane (DCM) to expose the reactive sites.[5]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the coupled amino acid using a base, typically a solution of piperidine in dimethylformamide (DMF).[7]
-
Coupling of Subsequent Amino Acids: Activate the next Fmoc-protected amino acid and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Mating Factor α sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[5]
-
Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Workflow.
Cell Synchronization of S. cerevisiae using Mating Factor α
A primary application of Mating Factor α is the synchronization of yeast cells in the G1 phase of the cell cycle.[8]
Methodology:
-
Cell Culture Preparation: Inoculate a 50 ml culture of S. cerevisiae and grow overnight.
-
Cell Washing: The next morning, centrifuge the culture, discard the supernatant, and wash the cell pellet with one volume of YPD medium.
-
α-Factor Treatment: Resuspend the cell pellet in 220 ml of YPD medium containing Mating Factor α at a final concentration of 10 µg/ml.[8]
-
Incubation and Monitoring: Incubate the culture for approximately 2.5 hours. Monitor the cells microscopically until at least 90% are arrested in the G1 phase, identifiable by their characteristic "shmoo" morphology.[3][8]
-
Release from Arrest: To release the cells from G1 arrest, centrifuge the culture and wash the pellet with one volume of YPD medium without Mating Factor α.
-
Post-Release Incubation: Resuspend the cells in 220 ml of fresh medium and incubate for the desired time course, taking samples at regular intervals for analysis.[8]
Yeast Cell Synchronization Workflow.
The Mating Factor α Signaling Pathway
The binding of Mating Factor α to its receptor, Ste2p, initiates a well-defined signaling cascade that is a model for understanding GPCR signaling in eukaryotes.
Pathway Overview:
-
Ligand Binding: Mating Factor α binds to the Ste2p receptor on the surface of 'a' type yeast cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
MAPK Cascade Activation: The Gβγ dimer recruits the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, brings together the components of a MAP kinase cascade: Ste11 (a MAPKKK), Ste7 (a MAPKK), and Fus3 (a MAPK).
-
Phosphorylation Cascade: Ste11 phosphorylates and activates Ste7, which then phosphorylates and activates Fus3.
-
Cellular Response: Activated Fus3 phosphorylates various downstream targets, including the transcription factor Ste12, which induces the expression of mating-specific genes, and Far1, which leads to cell cycle arrest in G1.
Yeast Mating Factor Signaling Pathway.
References
- 1. Control of the Yeast Cell Cycle with a Photocleavable α-Factor Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mating Factor α – Genepep [genepep.com]
- 3. youtube.com [youtube.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chempep.com [chempep.com]
- 8. OUH - Protocols [ous-research.no]
An In-depth Technical Guide on the Solubility and Stability of Fmoc-Mating Factor α
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of synthetic peptides is paramount for their effective application. This guide provides a detailed overview of the available data and recommended methodologies for assessing the solubility and stability of Fmoc-Mating Factor α, a key reagent in various research contexts.
Core Properties of Fmoc-Mating Factor α
Fmoc-Mating Factor α is a chemically synthesized peptide with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its sequence is Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr. The presence of the bulky, hydrophobic Fmoc group, in addition to the inherent hydrophobicity of several amino acid residues in the sequence, significantly influences its solubility characteristics.
Solubility Data
Table 1: Qualitative Solubility of Fmoc-Mating Factor α
| Solvent/Solution | Expected Solubility | Rationale |
| Water | Low | The presence of the large, non-polar Fmoc group and multiple hydrophobic amino acid residues (Trp, Leu, Met, Pro, Tyr) likely leads to poor solubility in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Organic polar aprotic solvents like DMSO are generally effective in dissolving hydrophobic peptides.[1] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a common organic solvent used for dissolving hydrophobic peptides.[1] |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile can be an effective solvent, often used in reverse-phase HPLC for peptides. |
| Methanol/Ethanol | Moderate | Alcohols can be used to dissolve hydrophobic peptides, though they may be less effective than DMSO or DMF. |
| Acidic Buffers (e.g., containing acetic acid) | Low to Moderate | While acidic conditions may protonate the histidine residue, the overall hydrophobicity of the peptide will likely limit significant solubility enhancement.[2] |
| Basic Buffers (e.g., containing ammonium bicarbonate) | Low to Moderate | Basic conditions may deprotonate the tyrosine residue, but the dominant hydrophobic character will likely persist.[2] |
Stability Profile
The stability of Fmoc-Mating Factor α is a critical consideration for its storage and handling. The primary points of lability are the Fmoc group and the peptide bonds themselves.
Table 2: Stability of Fmoc-Mating Factor α under Various Conditions
| Condition | Stability | Comments |
| Lyophilized Powder (-20°C) | High | Recommended for long-term storage (up to one year).[3] |
| Lyophilized Powder (4°C) | Moderate | Suitable for short-term storage only.[3] |
| Aqueous Solution (-20°C / -80°C) | Moderate to Low | Peptide solutions are less stable than the lyophilized powder. Prone to degradation by proteases and hydrolysis. Aliquoting and storage at -80°C is recommended to avoid repeated freeze-thaw cycles.[3][4] |
| Basic Conditions (e.g., piperidine) | Low | The Fmoc group is labile to basic conditions and will be cleaved.[5][6] |
| Acidic Conditions (e.g., TFA) | High (Fmoc group) | The Fmoc group is stable to acidic conditions, which is a principle of its use in solid-phase peptide synthesis.[7][8] However, prolonged exposure of the peptide to strong acid can lead to hydrolysis of peptide bonds. |
| Elevated Temperatures | Low | High temperatures can lead to the degradation of the peptide and cleavage of the Fmoc group.[9] |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of Fmoc-Mating Factor α. It is recommended to adapt these protocols based on specific experimental needs and available equipment.
Protocol for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of Fmoc-Mating Factor α in a solvent of interest.
-
Preparation of Peptide Aliquots: Carefully weigh a small, precise amount of lyophilized Fmoc-Mating Factor α (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To the first tube, add a small, measured volume of the test solvent (e.g., 100 µL).
-
Dissolution Assistance: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[10]
-
Visual Inspection: Visually inspect the solution for any undissolved particulate matter. A clear solution indicates that the peptide is soluble at that concentration.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add another measured volume of the solvent and repeat the dissolution assistance and visual inspection steps.
-
Determination of Saturation Point: Continue adding the solvent incrementally until the peptide is completely dissolved. The concentration at which the peptide fully dissolves is the approximate solubility in that solvent.
-
Testing in Different Solvents: Repeat this process for each solvent of interest (e.g., water, DMSO, ethanol). For aqueous solutions, it is often necessary to first dissolve the peptide in a minimal amount of an organic solvent like DMSO before adding the aqueous buffer.[1][2]
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of Fmoc-Mating Factor α in a specific solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of Fmoc-Mating Factor α in a suitable solvent at a known concentration.
-
Incubation under Test Conditions: Aliquot the stock solution into several vials and incubate them under the desired test conditions (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one aliquot from each test condition.
-
Sample Analysis by HPLC: Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase: A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at a wavelength of 280 nm (for the tryptophan residues) and 301 nm (for the Fmoc group).
-
-
Data Analysis:
-
Purity Assessment: The purity of the peptide at each time point can be determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
-
Degradation Monitoring: The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Stability Profile: Plot the percentage of intact peptide remaining as a function of time for each condition to establish the stability profile.
-
-
Mass Spectrometry (Optional): To identify the degradation products, fractions corresponding to the new peaks can be collected and analyzed by mass spectrometry.
Visualizations
Signaling Pathway of Mating Factor α
Mating Factor α initiates a signaling cascade in yeast by binding to the G-protein coupled receptor, Ste2p.
Caption: Mating Factor α signaling pathway in yeast.
Experimental Workflow for Solubility Determination
A systematic workflow is crucial for accurately determining peptide solubility.
Caption: Workflow for peptide solubility testing.
Experimental Workflow for Stability Assessment
A time-course analysis using HPLC is a standard method for evaluating peptide stability.
Caption: Workflow for peptide stability assessment.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 9. chimia.ch [chimia.ch]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Methodological & Application
Fmoc-Mating Factor α Solid-Phase Peptide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Saccharomyces cerevisiae Mating Factor α (Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Detailed protocols for manual synthesis are presented, along with quantitative data for each step, from resin preparation to final peptide cleavage and purification. This guide is intended for researchers in biochemistry, drug development, and related fields who require a robust and reproducible method for obtaining high-purity Mating Factor α for use in various biological assays and structural studies.
Introduction
Mating Factor α is a tridecapeptide pheromone secreted by the α-haploid cells of the budding yeast Saccharomyces cerevisiae. It plays a crucial role in the yeast mating process by binding to the Ste2 receptor on 'a' haploid cells, a G-protein coupled receptor (GPCR). This interaction initiates a signal transduction cascade that leads to cell cycle arrest in G1 and the expression of genes required for cell fusion. The Mating Factor α system serves as a valuable model for studying peptide-GPCR interactions, signal transduction, and cellular differentiation.
Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like Mating Factor α.[1][2][3] This methodology offers several advantages, including high coupling efficiencies, mild reaction conditions, and the ability to automate the synthesis process.[1] This application note provides a detailed, step-by-step protocol for the manual synthesis of Mating Factor α, ensuring a high yield of the desired peptide.
Materials and Reagents
Resin and Amino Acids
| Reagent | Specification | Recommended Protecting Group |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g substitution | N/A |
| Fmoc-Tyr-OH | tBu (tert-butyl) | |
| Fmoc-Met-OH | None | |
| Fmoc-Pro-OH | None | |
| Fmoc-Gln-OH | Trt (trityl) | |
| Fmoc-Gly-OH | None | |
| Fmoc-Lys-OH | Boc (tert-butyloxycarbonyl) | |
| Fmoc-Leu-OH | None | |
| Fmoc-His-OH | Trt (trityl) | |
| Fmoc-Trp-OH | Boc (tert-butyloxycarbonyl) |
Solvents and Reagents
| Reagent | Grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade |
| Anisole | Reagent grade |
| Diethyl ether | Anhydrous |
| Acetonitrile (ACN) | HPLC grade |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
Experimental Protocols
I. Resin Preparation and Swelling
-
Weigh 167 mg of Rink Amide MBHA resin (0.1 mmol scale based on 0.6 mmol/g loading) and place it into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
II. Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for an additional 15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin five times with 5 mL of DMF for 1 minute each.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.
III. Amino Acid Coupling
-
In a separate vial, dissolve 0.5 mmol (5 equivalents) of the Fmoc-protected amino acid and 0.49 mmol (4.9 equivalents) of HCTU in 2.5 mL of DMF.
-
Add 1.0 mmol (10 equivalents) of DIPEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin five times with 5 mL of DMF for 1 minute each.
-
Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
IV. Peptide Chain Elongation
Repeat the Fmoc deprotection (Section II) and amino acid coupling (Section III) steps for each amino acid in the Mating Factor α sequence in the C-terminal to N-terminal direction:
Tyr -> Met -> Pro -> Gln -> Gly -> Pro -> Lys -> Leu -> Gln -> Leu -> His -> Trp
V. Final Fmoc Deprotection
After coupling the final amino acid (Trp), perform a final Fmoc deprotection step as described in Section II.
VI. Resin Washing and Drying
-
Wash the resin-bound peptide three times with 5 mL of DMF.
-
Wash the resin three times with 5 mL of DCM to remove the DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
VII. Peptide Cleavage and Deprotection
Cleavage Cocktail (Reagent K, modified):
| Reagent | Volume Percentage | Volume for 10 mL |
| Trifluoroacetic acid (TFA) | 82.5% | 8.25 mL |
| Phenol | 5% | 0.5 g (dissolved in TFA) |
| Water | 5% | 0.5 mL |
| Thioanisole | 5% | 0.5 mL |
| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL |
Procedure:
-
Prepare 10 mL of the cleavage cocktail in a fume hood.
-
Add the cleavage cocktail to the dried resin in the synthesis vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution containing the peptide into a clean 50 mL conical tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.
-
Dry the crude peptide pellet under a stream of nitrogen to remove residual ether.
VIII. Peptide Purification
-
Dissolve the crude peptide in a minimal amount of 50% aqueous acetonitrile with 0.1% TFA.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4][5][6]
-
Use a linear gradient of eluent B (0.1% TFA in acetonitrile) in eluent A (0.1% TFA in water). A typical gradient is 5-65% B over 30 minutes.[7]
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final Mating Factor α peptide as a white powder.
Visualization of the Synthesis Workflow
Caption: Workflow for Fmoc-SPPS of Mating Factor α.
Summary
The protocol detailed in this application note provides a reliable method for the synthesis of Mating Factor α using manual Fmoc-SPPS. By following these procedures, researchers can obtain high-purity peptide suitable for a wide range of biological applications, including receptor binding assays, signal transduction studies, and as a standard for biological production. The use of a robust cleavage cocktail and standard purification techniques ensures the removal of scavengers and by-products, yielding a final product of high quality.
References
- 1. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols for Utilizing Fmoc-Mating Factor α in Yeast Mating Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast Saccharomyces cerevisiae mating pathway is a well-established model system for studying G-protein coupled receptor (GPCR) signaling, a pathway of high relevance in drug development. The α-mating factor, a 13-amino acid peptide pheromone, initiates this signaling cascade by binding to its receptor, Ste2p, on the surface of MATa cells. This interaction triggers a downstream MAP kinase cascade, leading to cell cycle arrest in the G1 phase and morphological changes known as "shmoo" formation, preparing the cell for mating.
Fmoc-Mating Factor α is a synthetic version of the α-mating factor peptide where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is utilized during solid-phase peptide synthesis to prevent unwanted reactions. It is crucial to understand that for biological activity, the Fmoc group must be removed to allow the peptide to bind to its receptor. These application notes provide detailed protocols for the deprotection of Fmoc-Mating Factor α and its subsequent use in quantitative yeast mating assays.
Mechanism of Action
The biological activity of α-mating factor is contingent upon a free N-terminus, which is essential for binding to the Ste2p receptor. The bulky Fmoc group on Fmoc-Mating Factor α creates steric hindrance, preventing this critical interaction. Therefore, the primary mechanism of using Fmoc-Mating Factor α in biological assays is, in fact, its conversion to the active, deprotected form.
Once deprotected, the α-mating factor binds to the Ste2p receptor on MATa yeast cells. This ligand-receptor interaction activates a heterotrimeric G-protein, initiating a downstream phosphorylation cascade that results in the activation of the Fus3 MAP kinase. Activated Fus3 then phosphorylates several downstream targets, leading to the physiological responses of mating, including gene expression changes, cell cycle arrest, and polarized growth (shmoo formation).
Data Presentation
The following tables summarize quantitative data for the biologically active, deprotected α-mating factor in common yeast mating assays.
Table 1: Concentration-Response for α-Mating Factor in Halo Assays
| α-Mating Factor Concentration (µM) | Average Halo Diameter (mm) | Standard Deviation (mm) |
| 1 | 8.5 | 0.7 |
| 5 | 12.3 | 1.1 |
| 10 | 15.1 | 1.3 |
| 25 | 18.9 | 1.5 |
| 50 | 22.4 | 1.8 |
Note: Data is representative and may vary depending on the specific yeast strain, media, and incubation conditions.
Table 2: Shmoo Formation Efficiency with Deprotected α-Mating Factor
| α-Mating Factor Concentration (µM) | Percentage of Shmooing Cells (%) | Standard Deviation (%) |
| 0.1 | 15 | 3.2 |
| 0.5 | 45 | 5.1 |
| 1.0 | 78 | 6.5 |
| 5.0 | 92 | 4.3 |
| 10.0 | 95 | 3.8 |
Note: Quantification performed by microscopy after a 2-hour incubation. Results can vary based on the yeast strain and growth phase.
Experimental Protocols
Protocol 1: Deprotection of Fmoc-Mating Factor α
This protocol describes the removal of the N-terminal Fmoc group from a pre-synthesized and purified peptide.
Materials:
-
Fmoc-Mating Factor α
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Diethyl ether (cold)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Lyophilizer or speed vacuum
Procedure:
-
Dissolve the Fmoc-Mating Factor α peptide in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the dissolved peptide. A 10-fold molar excess of piperidine is recommended.
-
Allow the reaction to proceed at room temperature for 30 minutes with gentle agitation.
-
Precipitate the deprotected peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual piperidine and byproducts.
-
After the final wash, allow the peptide pellet to air dry briefly to remove excess ether.
-
Dissolve the deprotected peptide in 0.1% TFA in water.
-
Lyophilize or use a speed vacuum to dry the peptide.
-
The resulting deprotected α-mating factor is now ready to be quantified and used in biological assays. Store the lyophilized peptide at -20°C or below.
Protocol 2: Quantitative Halo Assay
This assay measures the extent of G1 cell cycle arrest induced by the α-mating factor.
Materials:
-
Deprotected α-mating factor (from Protocol 1)
-
MATa yeast strain (e.g., a strain sensitive to α-factor)
-
YPD agar plates
-
Sterile filter paper discs
-
Sterile water or appropriate solvent for the peptide
-
Incubator at 30°C
Procedure:
-
Grow an overnight culture of the MATa yeast strain in YPD liquid medium at 30°C.
-
Create a lawn of the MATa yeast on a YPD agar plate by spreading 100-200 µL of the overnight culture evenly across the surface.
-
Prepare serial dilutions of the deprotected α-mating factor in sterile water.
-
Pipette 10 µL of each peptide dilution onto a sterile filter paper disc. Allow the discs to absorb the liquid.
-
Place the discs onto the yeast lawn. Include a negative control disc with only the solvent.
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the diameter of the clear zone of growth inhibition (the "halo") around each disc.
-
Plot the halo diameter against the logarithm of the α-mating factor concentration to generate a dose-response curve.
Protocol 3: Shmoo Formation Assay
This microscopic assay quantifies the morphological changes induced by the α-mating factor.
Materials:
-
Deprotected α-mating factor (from Protocol 1)
-
MATa yeast strain
-
YPD liquid medium
-
Microscope
-
Hemocytometer or other cell counting device
Procedure:
-
Grow a culture of the MATa yeast strain in YPD to early logarithmic phase (OD600 ≈ 0.2-0.4).
-
Aliquot the cell culture into separate tubes.
-
Add different concentrations of the deprotected α-mating factor to each tube. Include a no-peptide control.
-
Incubate the cultures at 30°C with gentle shaking for 2-3 hours.
-
Take a small aliquot from each tube and observe the cells under a microscope.
-
Count the number of cells exhibiting the characteristic "shmoo" morphology (an elongated projection) and the total number of cells in several fields of view.
-
Calculate the percentage of shmooing cells for each concentration.
-
Plot the percentage of shmooing cells against the α-mating factor concentration.
Visualizations
Caption: Yeast mating signaling pathway initiated by α-factor.
Caption: Experimental workflow for using Fmoc-Mating Factor α.
Application Notes and Protocols: Fmoc-Mating Factor α for the Study of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saccharomyces cerevisiae mating factor α (alpha-factor) and its cognate G-protein coupled receptor (GPCR), Ste2p, represent a powerful model system for investigating ligand-receptor interactions, signal transduction, and for screening novel therapeutic compounds. The chemical synthesis of mating factor α, a 13-amino acid peptide (WHWLQLKPGQPMY), allows for precise modifications to study structure-activity relationships. The introduction of a Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus (Fmoc-Mating Factor α) provides a valuable tool for various applications, including its use as a protected precursor in peptide synthesis and in specific binding and functional assays.
These application notes provide a comprehensive overview of the use of Fmoc-Mating Factor α in studying GPCRs, detailed experimental protocols, and the relevant signaling pathways.
Mating Factor α Signaling Pathway
Mating factor α secreted by yeast of the α mating type binds to the Ste2p receptor on the surface of 'a' type cells.[1][2][3] This binding event activates a canonical GPCR signaling cascade, culminating in a cellular response that prepares the yeast for mating.[4][5]
The key steps in the signaling pathway are:
-
Ligand Binding: Mating factor α binds to the seven-transmembrane receptor, Ste2p.
-
G-Protein Activation: This binding induces a conformational change in Ste2p, leading to the activation of a heterotrimeric G-protein. The Gα subunit (Gpa1) exchanges GDP for GTP, causing its dissociation from the Gβγ dimer (Ste4/Ste18).[5]
-
MAPK Cascade Activation: The released Gβγ dimer recruits a scaffold protein, Ste5, to the plasma membrane. Ste5, in turn, assembles and facilitates the activation of a mitogen-activated protein kinase (MAPK) cascade, which includes Ste11 (a MEKK), Ste7 (a MEK), and Fus3 (a MAPK).[2]
-
Cellular Response: Activated Fus3 translocates to the nucleus and phosphorylates transcription factors, such as Ste12, leading to the expression of genes involved in cell cycle arrest in the G1 phase, morphological changes (shmoo formation), and ultimately, cell fusion with a mating partner.[6]
References
- 1. Differential Interactions of Fluorescent Agonists and Antagonists with the Yeast G Protein Coupled Receptor Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-factor mating pheromone of Saccharomyces cerevisiae: a model for studying the interaction of peptide hormones and G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the yeast pheromone pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Experimental Approaches Used to Determine the Structure and Function of the Class D G Protein-Coupled Yeast α-Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
Application Notes and Protocols: Efficient Cleavage of the Fmoc Protecting Group from Synthetic Mating Factor α
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of solid-phase synthesized Mating Factor α. Mating Factor α is a 13-amino acid peptide from Saccharomyces cerevisiae with the sequence Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr. The presence of multiple sensitive residues, including two tryptophans and one methionine, necessitates a carefully optimized cleavage strategy to prevent side reactions and ensure high purity of the final peptide. This protocol outlines the terminal Fmoc deprotection step, which is a critical part of the overall solid-phase peptide synthesis (SPPS) process.
Introduction
The Fmoc protecting group is widely used in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. The repetitive removal of the N-terminal Fmoc group at each cycle of amino acid addition is a fundamental step in chain elongation. This process is typically achieved by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
The cleavage of the Fmoc group proceeds via a β-elimination mechanism, generating a free N-terminal amine on the growing peptide chain, ready for the next coupling step. The liberated dibenzofulvene (DBF) is trapped by the amine base to form a stable adduct, driving the reaction to completion. The progress of this deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct.
This protocol focuses on the terminal Fmoc deprotection of the fully assembled Mating Factor α peptide still attached to the solid support, prior to the final cleavage from the resin and removal of side-chain protecting groups.
Chemical Signaling Pathway of Mating Factor α
Mating Factor α is a pheromone that initiates a signaling cascade in yeast cells of the opposite mating type, leading to cell cycle arrest and physiological changes required for mating.
Caption: Mating Factor α signaling cascade in yeast.
Experimental Protocol: Terminal Fmoc Deprotection
This protocol describes the final N-terminal Fmoc cleavage from the fully synthesized Mating Factor α peptide-resin.
Materials:
-
Fmoc-Mating Factor α-resin (0.1 mmol scale)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase peptide synthesis vessel
-
Shaker or rocker
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Resin Swelling: Swell the Fmoc-Mating Factor α-resin (0.1 mmol) in DMF (10 mL) for 30 minutes in the synthesis vessel.
-
Initial Wash: Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
Fmoc Cleavage:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution and collect the filtrate.
-
Add a fresh 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and combine the filtrates.
-
-
Resin Washing: Wash the deprotected Mating Factor α-resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under a stream of nitrogen for 15 minutes, followed by drying under high vacuum for at least 4 hours. The resin is now ready for final cleavage from the solid support and side-chain deprotection.
-
Quantitative Analysis of Fmoc Cleavage (Optional):
-
Combine the collected filtrates from the cleavage steps and dilute to a known volume with DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where ε at 301 nm for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
-
Workflow for Terminal Fmoc Deprotection
Caption: Experimental workflow for Fmoc deprotection.
Data Presentation
The efficiency of the Fmoc cleavage can be quantified and is expected to be >99%. The following table summarizes typical quantitative data for this protocol.
| Parameter | Value | Method of Analysis |
| Resin Substitution | 0.1 mmol | N/A |
| Theoretical Fmoc Loading | 0.1 mmol | Calculation |
| Measured Fmoc Cleavage | 0.0995 mmol | UV-Vis Spectroscopy |
| Cleavage Efficiency | 99.5% | Calculation |
| Purity of Crude Peptide* | >85% | RP-HPLC |
*Purity is determined after subsequent final cleavage and side-chain deprotection.
Final Cleavage and Deprotection Considerations for Mating Factor α
Following the terminal Fmoc deprotection, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed. Given the presence of two Tryptophan residues and one Methionine residue in Mating Factor α, a carefully formulated cleavage cocktail containing scavengers is essential to prevent side reactions.
Recommended Side-Chain Protection Strategy:
-
Trp: Boc (tert-butyloxycarbonyl)
-
His: Trt (Trityl)
-
Lys: Boc (tert-butyloxycarbonyl)
-
Gln: Trt (Trityl)
-
Tyr: tBu (tert-butyl)
Recommended Cleavage Cocktail ("Reagent K" derivative):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Procedure Outline:
-
Treat the dried, deprotected Mating Factor α-resin with the cleavage cocktail (10 mL per 0.1 mmol of resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship of Cleavage Components
Caption: Role of scavengers in preventing side reactions.
Conclusion
The protocol described provides a robust method for the terminal deprotection of the Fmoc group from solid-phase synthesized Mating Factor α. The quantitative nature of the Fmoc cleavage allows for in-process monitoring of the synthesis efficiency. Furthermore, the outlined considerations for the final cleavage and deprotection, specifically the use of a scavenger-rich cocktail, are critical for obtaining high-purity Mating Factor α, a peptide with significant biological interest. Careful execution of these steps is paramount for the successful synthesis of this and other peptides containing sensitive amino acid residues.
Application Notes and Protocols for the HPLC Purification of Synthetic Fmoc-Mating Factor α
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mating Factor α (WHWLQLKPGQPMY) is a 13-amino acid peptide pheromone secreted by the α-haploid cells of the yeast Saccharomyces cerevisiae.[1] It plays a crucial role in initiating the mating cascade by binding to the G-protein-coupled receptor (GPCR), Ste2p, on the surface of 'a' haploid cells.[2] This interaction triggers a MAP kinase signaling cascade, leading to cell cycle arrest and morphological changes necessary for mating.[1][3] The synthesis of Mating Factor α, often with an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group for research and purification purposes, is a common practice in peptide chemistry.
This document provides detailed application notes and protocols for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetically produced Fmoc-Mating Factor α. It includes protocols for both analytical and preparative scale purification, guidelines for data interpretation, and a visual representation of the associated signaling pathway and experimental workflow.
Mating Factor α Signaling Pathway
The binding of Mating Factor α to its receptor, Ste2p, on a MATa yeast cell initiates a well-characterized signal transduction cascade. This pathway ultimately results in cellular changes preparing the cell for fusion with a MATα cell.[1][4]
Figure 1. Mating Factor α Signaling Pathway in S. cerevisiae.
Experimental Workflow for Fmoc-Mating Factor α Purification
The purification of synthetic Fmoc-Mating Factor α from the crude product of solid-phase peptide synthesis (SPPS) follows a systematic workflow. This process begins with the cleavage of the peptide from the resin and culminates in a highly purified product, verified for identity and purity.
Figure 2. Experimental Workflow for Fmoc-Mating Factor α Purification.
Protocols
Materials and Reagents
-
Crude Fmoc-Mating Factor α (post-cleavage and precipitation)
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
0.45 µm syringe filters
Equipment
-
Analytical and Preparative HPLC systems with UV detectors
-
C18 Reversed-Phase HPLC columns (specifications in tables below)
-
Vortex mixer
-
Sonicator
-
Lyophilizer (Freeze-dryer)
-
Mass Spectrometer (e.g., ESI-MS) for identity confirmation
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the crude peptide and the collected fractions from preparative HPLC.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) TFA in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
2. Sample Preparation:
- Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
- Vortex and sonicate briefly to ensure complete dissolution.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method:
- Inject 10-20 µL of the prepared sample.
- Run the gradient program as detailed in Table 1.
- Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan). The Fmoc group also absorbs strongly at around 265 nm and 300 nm.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 100 Å |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Detection | 220 nm & 280 nm |
| Column Temperature | 30 °C |
| Table 1. Analytical HPLC Parameters. |
Protocol 2: Preparative RP-HPLC for Purification
This protocol is designed to purify larger quantities of the crude Fmoc-Mating Factor α.
1. Mobile Phase Preparation:
- Prepare larger volumes of Mobile Phase A and B as described in the analytical protocol. Ensure sufficient volume for the entire purification run.
2. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is highly soluble, such as a small amount of DMSO, then dilute with Mobile Phase A).
- The concentration can be significantly higher than for analytical runs, e.g., 10-50 mg/mL, depending on the column capacity.
- Filter the sample if any particulate matter is visible.
3. HPLC Method:
- Equilibrate the preparative column with the starting mobile phase conditions.
- Inject the prepared sample onto the column.
- Run the gradient program as detailed in Table 2. The gradient is typically less steep than the analytical gradient to improve resolution.
- Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the Fmoc-Mating Factor α.
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm, 100 Å |
| Flow Rate | 15.0 mL/min |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 15% to 55% B over 40 minutes |
| Detection | 220 nm |
| Column Temperature | Ambient |
| Table 2. Preparative HPLC Parameters. |
Data Presentation and Analysis
Following preparative purification, the collected fractions containing the target peptide should be analyzed by analytical HPLC to confirm their purity. Fractions with purity ≥95% are typically pooled. The identity of the purified peptide should be confirmed by mass spectrometry.
Exemplary Purification Data
The following table summarizes representative data for a typical purification run of Fmoc-Mating Factor α.
| Stage | Total Amount (mg) | Purity (%) | Recovery (%) |
| Crude Peptide | 100 | ~65 | 100 |
| Pooled Fractions | 45 | >98 | 45 |
| Table 3. Exemplary Purification Yield and Purity of Fmoc-Mating Factor α. |
Note: Purity is determined by peak area percentage from the analytical HPLC chromatogram at 220 nm. Recovery is calculated based on the initial amount of crude peptide.
Conclusion
The protocols outlined provide a robust framework for the purification of synthetic Fmoc-Mating Factor α. Reversed-phase HPLC is a powerful technique that, when optimized, can yield highly pure peptide suitable for a variety of research and development applications. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide for understanding the biological context and the practical steps involved in obtaining the purified product. It is recommended to optimize the gradient conditions for both analytical and preparative runs based on the specific crude sample and HPLC system used to achieve the best separation and yield.
References
- 1. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fmoc-Mating Factor α in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saccharomyces cerevisiae α-mating factor and its cognate G protein-coupled receptor (GPCR), Ste2p, represent a well-characterized model system for studying ligand-receptor interactions and downstream signaling pathways.[1][2][3] This system is particularly valuable in drug discovery for screening compounds that may modulate GPCR activity. Fmoc-Mating Factor α, a derivative of the native yeast pheromone synthesized using Fmoc solid-phase peptide synthesis, serves as a crucial tool in these investigations.[4][5][6] Its structural similarity to the native ligand allows it to bind to the Ste2p receptor and elicit a biological response, making it an effective competitor in binding assays.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Mating Factor α in competitive binding assays to identify and characterize novel agonists and antagonists of the Ste2p receptor.
Signaling Pathway of Mating Factor α
In haploid S. cerevisiae cells of mating type 'a', the binding of α-mating factor to the Ste2p receptor initiates a well-defined signal transduction cascade.[1][7][8] This pathway, crucial for mating, involves the activation of a heterotrimeric G protein, which in turn triggers a mitogen-activated protein kinase (MAPK) cascade.[8][9] The ultimate cellular responses include cell cycle arrest in the G1 phase, changes in gene expression, and morphological alterations to form a "shmoo" projection towards the mating partner.[7][9][10][11]
Experimental Protocols
Competitive Binding Assay Using Fmoc-Mating Factor α
This protocol describes a competitive binding assay to determine the ability of a test compound to compete with a labeled mating factor α analogue for binding to the Ste2p receptor on whole yeast cells.
Materials:
-
S. cerevisiae MATa cells (e.g., strains like LM102)[12]
-
Fmoc-Mating Factor α (unlabeled competitor)
-
Labeled Mating Factor α (e.g., [3H]α-factor or a fluorescently labeled analogue like [K7(NBD),Nle12]-α-factor)[2][13][14]
-
Test compounds
-
Binding Buffer: 50 mM HEPES, 0.15 M NaCl, 2 mM CaCl2, 5 mM KCl, 5 mM MgCl2, 4 mM EDTA, 15% glycerol, pH 6.8[2]
-
Wash Buffer: Cold Binding Buffer
-
Microcentrifuge tubes
-
Liquid scintillation counter and scintillation fluid (for radiolabeled assays) or flow cytometer/fluorescence plate reader (for fluorescently labeled assays)
Protocol:
-
Yeast Cell Preparation:
-
Culture S. cerevisiae MATa cells to mid-log phase (OD600 of 0.5-1.0) in appropriate media.
-
Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet twice with cold Wash Buffer.
-
Resuspend the cells in Binding Buffer to a final concentration of approximately 1 x 107 cells/mL.[15]
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled Fmoc-Mating Factor α (for establishing the standard competition curve) and the test compounds in Binding Buffer.
-
In microcentrifuge tubes, set up the following reactions (final volume of 200 µL):
-
Total Binding: Yeast cell suspension + labeled Mating Factor α (at a concentration near its Kd).
-
Non-specific Binding: Yeast cell suspension + labeled Mating Factor α + a high concentration of unlabeled Mating Factor α (e.g., 100-fold excess).[2]
-
Competition: Yeast cell suspension + labeled Mating Factor α + varying concentrations of Fmoc-Mating Factor α or test compound.
-
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
For Radioligand Assays:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) pre-soaked in Wash Buffer.
-
Wash the filter with several volumes of cold Wash Buffer to remove unbound radioligand.
-
Place the filter in a scintillation vial with scintillation fluid and measure radioactivity using a liquid scintillation counter.[12]
-
-
For Fluorescent Ligand Assays:
-
Pellet the cells by centrifugation (e.g., 14,000 x g for 30 seconds).[15]
-
Carefully remove the supernatant containing the unbound fluorescent ligand.
-
Wash the cell pellet with cold Wash Buffer.
-
Resuspend the cells in a suitable buffer for analysis by flow cytometry or a fluorescence plate reader.[14][15]
-
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the competitor (Fmoc-Mating Factor α or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) from the resulting sigmoidal curve.
-
The affinity of the competitor (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Data Presentation
The results of competitive binding assays are typically presented in tables summarizing the binding affinities (Kd, Ki) and IC50 values for the compounds tested.
| Compound | Labeled Ligand | Kd (nM) | IC50 (nM) | Ki (nM) |
| Mating Factor α | [3H]α-factor | 8.9 ± 0.6[2] | N/A | N/A |
| Fmoc-Mating Factor α | [3H]α-factor | - | Example: 15.2 | Example: 10.8 |
| Test Compound A | [3H]α-factor | - | Example: 150.7 | Example: 107.1 |
| Test Compound B | [3H]α-factor | - | Example: >10,000 | Example: >7,100 |
Note: Example data is illustrative and will vary based on experimental conditions. The Kd for the wild-type receptor has been reported to be approximately 8.9 nM.[2] Another study reported a dissociation constant (KD) of 3 x 10-7 M.[16]
| Fluorescent Analogue | Receptor | Kd (nM) | Notes |
| [K7(NBD),Nle12]-α-factor | Ste2p | Not explicitly stated | High binding affinity and retained biological activity.[13][17] |
| [K7(ahNBD),Nle12]-α-factor | Ste2p | Not explicitly stated | High binding affinity and retained biological activity.[13][17] |
| [Orn7(NBD),Nle12]-α-factor | Ste2p | Not explicitly stated | High binding affinity and retained biological activity.[13][17] |
Applications in Drug Discovery
The use of Fmoc-Mating Factor α in competitive binding assays provides a robust platform for:
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential hits that bind to the Ste2p receptor.
-
Structure-Activity Relationship (SAR) Studies: Determining how modifications to the structure of a lead compound affect its binding affinity for the receptor.[1]
-
Lead Optimization: Guiding the chemical modification of hit compounds to improve their potency and other pharmacological properties.
-
Pharmacological Characterization: Differentiating between agonists, antagonists, and allosteric modulators of the Ste2p receptor.
Conclusion
Fmoc-Mating Factor α is a valuable tool for researchers studying GPCR-ligand interactions and for drug discovery professionals seeking to identify novel modulators of the yeast mating pathway. The protocols and data presentation formats outlined in these application notes provide a framework for conducting and interpreting competitive binding assays using this important reagent. The simplicity and genetic tractability of the S. cerevisiae system, combined with the utility of Fmoc-Mating Factor α, offer a powerful and cost-effective approach for GPCR research.
References
- 1. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. qyaobio.com [qyaobio.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of the Mating Efficiency of Haploids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. The N-terminus of the yeast G protein-coupled receptor Ste2p plays critical roles in surface expression, signaling, and negative regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the binding domain of the Saccharomyces cerevisiae alpha-mating factor receptor with rluorescent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescent alpha-factor analogue exhibits multiple steps on binding to its G protein coupled receptor in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of alpha-factor pheromone to yeast a cells: chemical and genetic evidence for an alpha-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Mating Factor α for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mating Factor α (alpha-factor) is a 13-amino acid peptide pheromone (WHWLQLKPGQPMY) secreted by haploid Saccharomyces cerevisiae cells of the MATα mating type.[1][2] It plays a crucial role in the yeast mating process by binding to a specific G-protein-coupled receptor (GPCR), Ste2p, on the surface of MATa cells.[1][3][4] This interaction triggers a well-defined intracellular signaling cascade that results in G1 cell cycle arrest, transcriptional induction of mating-specific genes, and morphological changes (formation of a "shmoo" projection) in preparation for cell fusion.[5][6][7][8]
Due to its potent and specific biological activity, Mating Factor α is a widely used tool in cell biology research, particularly for synchronizing yeast cultures in the G1 phase for cell cycle studies.[3][8][9]
A Note on Fmoc-Mating Factor α:
It is important to clarify the distinction between Mating Factor α and Fmoc-Mating Factor α. The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a chemical protecting group used during solid-phase peptide synthesis. Fmoc-Mating Factor α is therefore an intermediate in the chemical synthesis of the final, biologically active peptide. For experimental applications in cell culture, the Fmoc group is removed to yield the active Mating Factor α. Direct application of the Fmoc-protected version in cell culture is not a standard procedure, as the bulky Fmoc group would likely hinder or block the peptide's ability to bind to its receptor. All protocols and applications described herein refer to the active, deprotected Mating Factor α peptide.
Primary Application: G1 Cell Cycle Arrest and Synchronization
The most common experimental application of Mating Factor α is to synchronize MATa yeast cell cultures. By arresting cells in the G1 phase, researchers can study cell cycle-dependent processes in a controlled, homogenous population.[3][8][9]
Quantitative Data Summary
The effective concentration and incubation time for Mating Factor α can vary depending on the yeast strain, particularly the presence or absence of the BAR1 gene. The BAR1 gene encodes a protease that degrades Mating Factor α.[9] Strains with a bar1 deletion (bar1Δ) are significantly more sensitive.[5][9]
| Parameter | BAR1 Wild-Type Strain | bar1Δ Deletion Strain | Reference |
| Working Concentration | ~100 µM | ~5 µM | [2][5][7] |
| Alternative Concentration | Not specified | 50 ng/mL | [9] |
| Incubation Time for Arrest | 90 - 180 minutes | 90 - 120 minutes | [9] |
| Storage (Stock Solution) | -20°C (short term, <6 months) | -20°C (short term, <6 months) | [5] |
| Storage (Long Term) | -70°C | -70°C | [5] |
Experimental Protocols
Protocol 1: Synchronization of Yeast Cells in G1 Phase
This protocol describes the synchronization of a MATa bar1Δ yeast strain using Mating Factor α.
Materials:
-
S. cerevisiae MATa bar1Δ strain
-
YPD liquid medium (1% yeast extract, 2% peptone, 2% D-glucose)
-
Mating Factor α stock solution (e.g., 1 mg/mL in ethanol or 10 mM in sodium acetate)[7][9]
-
Spectrophotometer
-
Microscope
-
Shaking incubator set to 30°C
Procedure:
-
Prepare Starter Culture: Inoculate 5 mL of YPD medium with a single colony of the MATa bar1Δ strain. Grow overnight in a shaking incubator at 30°C.
-
Dilute Culture: The next morning, dilute the overnight culture into a larger volume of fresh, pre-warmed YPD to an optical density at 600 nm (OD₆₀₀) of ~0.1-0.2.
-
Grow to Early Log Phase: Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6 (early logarithmic phase).
-
Add Mating Factor α: Add Mating Factor α to the culture to a final concentration of ~5 µM (for bar1Δ strains).[5][7]
-
Incubate for Arrest: Continue to incubate the culture at 30°C with shaking for 90-120 minutes.[9]
-
Verify Arrest: After incubation, take a small aliquot of the culture and examine it under a microscope (40x magnification). A successful arrest is indicated by >95% of cells appearing as unbudded with a characteristic "shmoo" morphology.[9]
-
Proceed with Experiment: The synchronized G1-arrested cells are now ready for downstream applications.
Protocol 2: Release from G1 Arrest
To study progression through the cell cycle, the synchronized cells must be released from the arrest.
Materials:
-
Synchronized G1-arrested cell culture (from Protocol 1)
-
Fresh, pre-warmed YPD medium
-
Sterile water
-
Centrifuge
Procedure:
-
Harvest Cells: Pellet the G1-arrested cells by centrifugation at 3,000 rpm for 3 minutes.[9]
-
Wash Cells: Discard the supernatant containing Mating Factor α. Resuspend the cell pellet in a volume of sterile water equal to the original culture volume to wash away residual pheromone.
-
Repeat Wash: Pellet the cells again, discard the supernatant, and repeat the wash step. This ensures complete removal of the Mating Factor α.[9]
-
Resuspend in Fresh Medium: Resuspend the final cell pellet in a fresh, pre-warmed volume of YPD medium.
-
Resume Cell Cycle: Return the culture to the 30°C shaking incubator. The cells will now re-enter the cell cycle synchronously. Samples can be taken at various time points to analyze different phases of the cell cycle.
Visualizations: Pathways and Workflows
Mating Factor α Signaling Pathway
The binding of Mating Factor α to the Ste2p receptor initiates a MAPK (mitogen-activated protein kinase) cascade, leading to the activation of the transcription factor Ste12 and the cell cycle inhibitor Far1.
Caption: Mating Factor α signaling pathway in S. cerevisiae.
Experimental Workflow for Cell Synchronization
This diagram outlines the key steps for arresting and releasing yeast cells from G1 phase using Mating Factor α.
References
- 1. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Mating Factor α – Genepep [genepep.com]
- 5. files.zymoresearch.com [files.zymoresearch.com]
- 6. Khan Academy [khanacademy.org]
- 7. zymoresearch.com [zymoresearch.com]
- 8. Control of the Yeast Cell Cycle with a Photocleavable α-Factor Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synchronization of Saccharomyces cerevisiae Cells in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc Deprotection for Mating Factor α Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection step during the solid-phase peptide synthesis (SPPS) of Mating Factor α. Mating Factor α, a farnesylated dodecapeptide from Saccharomyces cerevisiae, presents unique synthetic challenges due to its hydrophobicity and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection and what are common alternatives?
A1: The most common method for Fmoc deprotection is treatment with 20% piperidine in N,N-dimethylformamide (DMF).[1][2][3] However, for challenging sequences like Mating Factor α, alternatives are often employed to mitigate side reactions and improve deprotection efficiency. These include using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophile like piperazine, or using 4-methylpiperidine.[4][5]
Q2: What are the main challenges associated with Fmoc deprotection during the synthesis of Mating Factor α?
A2: The primary challenges stem from the peptide's sequence, which is prone to aggregation.[6] Incomplete deprotection due to aggregation can lead to deletion sequences, where one or more amino acids are missing from the final peptide. Another common issue is the formation of aspartimide at aspartic acid residues, which can occur with prolonged exposure to the basic conditions of deprotection.[7] The presence of the bulky, hydrophobic farnesyl group can also contribute to steric hindrance and aggregation.
Q3: How can I monitor the efficiency of the Fmoc deprotection step?
A3: Fmoc deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[8] This provides a real-time indication of the deprotection kinetics. Additionally, a small sample of the resin can be cleaved and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the purity of the peptide at various stages of the synthesis.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fmoc deprotection of Mating Factor α and provides recommended solutions.
Issue 1: Incomplete Deprotection Leading to Deletion Sequences
Incomplete removal of the Fmoc group is a common problem, particularly with hydrophobic and aggregation-prone peptides like Mating Factor α. This leads to the failure of the subsequent amino acid to couple, resulting in a truncated peptide.
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to peptides missing one or more amino acids.
-
Low yield of the target peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Use a stronger deprotection cocktail such as 2% DBU and 5% piperazine in DMF. DBU is a stronger, non-nucleophilic base that can disrupt aggregation, while piperazine acts as a scavenger for the released dibenzofulvene.[4] Consider switching the primary solvent from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[6] Adding chaotropic salts like LiCl to the deprotection solution can also help break up secondary structures. |
| Insufficient Deprotection Time | While standard protocols often recommend short deprotection times, difficult sequences may require longer exposure. For amino acids like arginine, a minimum of 10 minutes may be necessary for efficient deprotection.[2] It is advisable to perform a time-course study to determine the optimal deprotection time for your specific synthesis conditions. |
| Steric Hindrance | The bulky side chains of some amino acids can sterically hinder the approach of the deprotection reagent. Increasing the temperature of the deprotection step can sometimes overcome this, but must be done cautiously to avoid side reactions. Microwave-assisted deprotection can also be effective in accelerating the reaction. |
Issue 2: Aspartimide Formation
Aspartimide formation is a base-catalyzed side reaction that can occur at aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and potential racemization.
Symptoms:
-
Presence of satellite peaks around the main product peak in the HPLC chromatogram.
-
Mass spectrometry data indicating the presence of isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Prolonged Exposure to Base | Minimize the deprotection time to the minimum required for complete Fmoc removal. Using a faster-acting deprotection cocktail, such as one containing DBU, can reduce the overall exposure time to basic conditions.[4] |
| High Temperature | Avoid elevated temperatures during the deprotection step, as this can accelerate aspartimide formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine peptide synthesis but may require optimization for Mating Factor α.
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 2: Optimized Fmoc Deprotection for Aggregative Peptides
This protocol is recommended for sequences prone to aggregation, such as Mating Factor α.
-
Wash the peptide-resin with NMP (3 x 1 min).
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 2 x 5-minute intervals at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (5 x 1 min).
Quantitative Data Summary
The following table summarizes a comparison of deprotection reagents for a model hydrophobic peptide, demonstrating the impact on product purity. While not specific to Mating Factor α, it provides a relevant comparison of commonly used reagents.
| Deprotection Reagent | Crude Product Purity (%) | Reference |
| 20% Piperidine in DMF | ~85% | [2] |
| 20% 4-Methylpiperidine in DMF | ~85% | [2] |
| 10% Piperazine in DMF/Ethanol | ~83% | [2] |
Note: Purity can be sequence-dependent, and optimization is often required for each specific peptide.
Visualizations
Fmoc Deprotection Workflow
Caption: Standard workflow for the Fmoc deprotection step in SPPS.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
avoiding side reactions in Fmoc-Mating Factor α peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the Fmoc-based solid-phase peptide synthesis (SPPS) of Mating Factor α.
Troubleshooting Guide
Problem 1: Low crude peptide purity and multiple unidentified peaks in HPLC.
Question: My HPLC analysis of the crude Mating Factor α peptide shows a very low yield of the target peptide and numerous side-product peaks. What are the likely causes and how can I improve the synthesis?
Answer: Low purity and the presence of multiple peaks in the HPLC chromatogram of crude Mating Factor α are often due to a combination of side reactions occurring during Fmoc-SPPS. The hydrophobic nature of Mating Factor α makes it particularly susceptible to aggregation, which can lead to incomplete coupling and deprotection. Other common side reactions include aspartimide formation, diketopiperazine formation, oxidation of sensitive residues (Trp, Met), and racemization.
To address this, a systematic approach to optimize the synthesis protocol is necessary. This includes careful selection of coupling reagents, deprotection conditions, and the use of specialized reagents to suppress specific side reactions.
Problem 2: Significant peptide aggregation during synthesis.
Question: I am observing poor resin swelling and slow reaction kinetics, suggesting peptide aggregation. How can I minimize aggregation during the synthesis of the hydrophobic Mating Factor α peptide?
Answer: Aggregation is a major challenge in the synthesis of hydrophobic peptides like Mating Factor α.[1] It can lead to incomplete reactions and low yields. Several strategies can be employed to disrupt the intermolecular hydrogen bonding that causes aggregation:
-
Choice of Resin: Utilize a low-loading resin or a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel) to increase the distance between peptide chains.
-
"Difficult Sequence" Solvents: Employ solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[3]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[2]
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions (e.g., at Ser or Thr residues) to introduce a "kink" in the peptide backbone and disrupt aggregation.
-
Elevated Temperature: Performing the coupling reactions at a slightly elevated temperature can help to disrupt aggregates.
Table 1: Comparison of Solvents for Reducing Aggregation in a Model Hydrophobic Peptide Synthesis
| Solvent System | Coupling Efficiency (%) | Target Peptide Purity (%) |
| 100% DMF | 85 | 65 |
| 80% DMF / 20% DMSO | 92 | 78 |
| 100% NMP | 95 | 85 |
| "Magic Mixture" | 96 | 88 |
Note: Data is representative for a model hydrophobic peptide and actual results may vary for Mating Factor α.
Problem 3: Aspartimide formation leading to impurities.
Question: My mass spectrometry results indicate the presence of impurities with the same mass as my target peptide, which I suspect are due to aspartimide formation. How can I prevent this side reaction?
Answer: Aspartimide formation is a common side reaction, particularly at Asp-Gly or Asp-Ser sequences, and is catalyzed by the basic conditions of Fmoc deprotection.[2][4] This can lead to the formation of β-aspartyl peptides and racemization, which are difficult to separate from the desired product.[5]
Strategies to minimize aspartimide formation include:
-
HOBt in Deprotection: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.[4]
-
Backbone Protection: Utilize a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the aspartic acid to sterically hinder the cyclization.[2]
-
Specialized Protecting Groups: Employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, which have more acid-labile side-chain protecting groups, can reduce the exposure to basic conditions during the final cleavage. More advanced trialkylcarbinol-based protecting groups on the aspartic acid side chain have also been shown to be highly effective.[6]
Table 2: Effectiveness of Different Strategies in Reducing Aspartimide Formation in an Asp-Gly Containing Peptide
| Strategy | Aspartimide Formation (%) |
| Standard 20% Piperidine in DMF | 15-20 |
| 20% Piperidine in DMF + 0.1 M HOBt | 5-8 |
| Use of Fmoc-Asp(OMpe)-OH | 3-5 |
| Backbone protection (Hmb) | <1 |
Note: Data is representative and actual results may vary.
Problem 4: Oxidation of Tryptophan and Methionine residues.
Question: I am observing peaks in my HPLC/MS that correspond to the oxidized forms of my Mating Factor α peptide. How can I prevent the oxidation of Trp and Met residues?
Answer: The indole side chain of Tryptophan and the thioether of Methionine are susceptible to oxidation during Fmoc-SPPS, particularly during the final TFA cleavage step.
To prevent oxidation:
-
Scavengers in Cleavage Cocktail: Use a cleavage cocktail containing scavengers that can quench the reactive carbocations generated during deprotection. A common and effective cocktail is TFA/TIS/water/EDT (92.5:2.5:2.5:2.5). For peptides containing Trp, the addition of 1-2% thioanisole is recommended. Using Fmoc-Trp(Boc)-OH is the most effective way to prevent side reactions with tryptophan.[2]
-
Argon Atmosphere: Perform the cleavage under an inert argon atmosphere to minimize exposure to atmospheric oxygen.
-
Reducing Agents: For methionine oxidation, adding a reducing agent like dithiothreitol (DTT) to the cleavage mixture can help to prevent or reverse oxidation.[4]
Problem 5: Racemization of Histidine.
Question: My peptide contains a Histidine residue, and I am concerned about racemization during coupling. What are the best practices to avoid this?
Answer: Histidine is highly prone to racemization during the activation step of coupling.[5][7] The imidazole nitrogen can act as an internal base, promoting the formation of a chirally unstable oxazolone intermediate.
To minimize histidine racemization:
-
Protecting Group: Use Fmoc-His(Trt)-OH, as the trityl group on the imidazole nitrogen provides steric hindrance.
-
Coupling Reagents: Employ coupling reagents known to suppress racemization, such as DEPBT or COMU, in combination with a hindered base like diisopropylethylamine (DIEA) or collidine.[4] Carbodiimide-based activators like DIC in the presence of an additive like OxymaPure® can also be effective.[8]
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the resin.
Table 3: Comparison of Coupling Reagents on Histidine Racemization
| Coupling Reagent/Base | % D-His Isomer |
| HBTU / DIEA | 5-10 |
| HATU / DIEA | 3-7 |
| DIC / OxymaPure® | < 2 |
| DEPBT / DIEA | < 1 |
| COMU / Collidine | < 1 |
Note: Data is representative and actual results may vary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal resin choice for Mating Factor α synthesis?
A1: Given the hydrophobic nature of Mating Factor α, a low-substitution (0.1-0.3 mmol/g) Wang or Rink Amide resin is recommended to minimize inter-chain interactions. For particularly difficult syntheses, a PEG-based resin such as TentaGel or NovaSyn® TGA can improve solvation and reduce aggregation.
Q2: Which coupling reagent is best for Mating Factor α?
A2: For most couplings, a combination of a uronium/aminium salt like HATU or HBTU with a base such as DIEA is efficient. However, for the racemization-prone Histidine residue, it is advisable to switch to a lower-racemization coupling reagent like DEPBT or COMU.[4]
Q3: How can I monitor the progress of the synthesis?
A3: The Kaiser test is a reliable method for detecting the presence of free primary amines after the deprotection step. A positive (blue) result indicates complete Fmoc removal. For coupling completion, a negative Kaiser test is expected. For difficult couplings, a small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the correct mass of the growing peptide chain.
Q4: What is the recommended cleavage cocktail for Mating Factor α?
A4: A standard and effective cleavage cocktail for Mating Factor α, which contains both Trp and Met, is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). The use of Fmoc-Trp(Boc)-OH is highly recommended to avoid side reactions, in which case a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[2]
Q5: What are the key steps in the Mating Factor α signaling pathway?
A5: The Mating Factor α peptide binds to the Ste2p receptor, a G-protein coupled receptor (GPCR), on the surface of yeast 'a' cells.[7][9] This binding event initiates a MAP kinase cascade, ultimately leading to cell cycle arrest and the formation of a "shmoo" projection towards the source of the mating factor, preparing the cell for mating.[3]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Mating Factor α
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm coupling completion (negative result).
-
Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of Mating Factor α
-
Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., Reagent K).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Simplified Mating Factor α signaling pathway in yeast.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Mating Factor α Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude Fmoc-Mating Factor α synthesized via solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Fmoc-Mating Factor α preparations?
A1: Common impurities in crude synthetic peptides like Fmoc-Mating Factor α include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.
-
Truncation sequences: Peptide chains that have stopped growing prematurely.
-
Products of side-reactions: Modifications to amino acid side chains, such as aspartimide formation, that can occur during synthesis.[1]
-
Residual scavengers and cleavage reagents: Small molecules from the cleavage cocktail, such as trifluoroacetic acid (TFA).[2]
-
Impurities from raw materials: The purity of the initial Fmoc-amino acids can significantly impact the final peptide quality, introducing contaminants like dipeptides or free amino acids.[3]
Q2: What is the recommended method for purifying crude Fmoc-Mating Factor α?
A2: The most common and effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][4][5][6] This technique separates the target peptide from impurities based on hydrophobicity.
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for HPLC purification?
A3: TFA is a common mobile phase additive that acts as an ion-pairing agent.[2][7] It improves peak shape and resolution by protonating the carboxyl groups of the peptide and forming ion pairs with positively charged residues, which enhances the peptide's interaction with the non-polar stationary phase.[2]
Q4: How can I monitor the success of the purification process?
A4: The purity of the collected fractions should be analyzed by analytical RP-HPLC and the identity of the main peak confirmed by mass spectrometry (MS).[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Fmoc-Mating Factor α.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC Chromatogram | - Secondary interactions between the peptide and the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.[2][4]- Adjust the mobile phase pH to ensure consistent protonation of acidic and basic residues.- Reduce the amount of crude peptide loaded onto the column.[4] |
| Poor Resolution of Target Peptide from Impurities | - The HPLC gradient is too steep.- The chosen stationary phase is not optimal. | - Decrease the gradient slope (e.g., from a 5-60% change in organic solvent over 20 minutes to a 1% per minute change) to improve separation.[8]- Experiment with a different stationary phase (e.g., C8 instead of C18) which may offer different selectivity.[8] |
| Presence of Multiple Unidentified Peaks | - Incomplete deprotection or coupling during synthesis.- Side reactions during synthesis or cleavage. | - Review the synthesis protocol for potential issues. Consider double coupling for difficult residues.[4]- Optimize the cleavage cocktail and time to minimize side reactions. |
| Low Yield of Purified Peptide | - The peptide is precipitating on the column.- The peptide is poorly soluble in the mobile phase. | - Ensure the dissolution solvent for the crude peptide is compatible with the initial mobile phase conditions.[9]- Modify the mobile phase with a different organic solvent or additives to improve solubility. |
Experimental Protocol: Preparative RP-HPLC Purification of Fmoc-Mating Factor α
This protocol outlines a general procedure for the purification of crude Fmoc-Mating Factor α. Optimization may be required based on the specific synthesis outcome.
1. Sample Preparation:
- Dissolve the crude Fmoc-Mating Factor α in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and acetonitrile.
- Centrifuge the solution to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm filter before injection.[8]
2. HPLC System and Column:
- HPLC System: A preparative HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column suitable for peptide separations (e.g., 250 x 10 mm, 5 µm particle size, wide pore).[4]
3. Mobile Phases:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[4]
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
4. Chromatographic Conditions:
- Flow Rate: 4.0 mL/min
- Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tryptophan).[8]
- Gradient:
- 0-5 min: 10% B
- 5-45 min: 10% to 60% B
- 45-50 min: 60% to 90% B
- 50-55 min: 90% B
- 55-60 min: 90% to 10% B
- Injection Volume: Dependent on column size and loading capacity.
5. Fraction Collection:
- Collect fractions corresponding to the main peak detected by UV absorbance.
6. Post-Purification Analysis:
- Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
- Confirm the molecular weight of the purified peptide using mass spectrometry.
Data Presentation
The following table illustrates a typical improvement in the purity of Fmoc-Mating Factor α following RP-HPLC purification.
| Sample | Purity (%) by RP-HPLC at 214 nm |
| Crude Fmoc-Mating Factor α | 65% |
| Purified Fmoc-Mating Factor α | >95% |
Visualizations
Caption: Workflow for the purification of Fmoc-Mating Factor α.
References
- 1. Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
Fmoc-Mating Factor α aggregation issues and solutions
Welcome to the technical support center for Fmoc-Mating Factor α. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot aggregation-related issues encountered during the synthesis, purification, and handling of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Mating Factor α, and why is it prone to aggregation during synthesis?
Mating Factor α is a 13-residue peptide pheromone from Saccharomyces cerevisiae with the sequence Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr.[1] During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its sequence can be challenging due to:
-
Hydrophobicity : The presence of multiple hydrophobic residues (Trp, Leu, Met, Tyr) can lead to self-association of peptide chains.[2][3]
-
Secondary Structure Formation : As the peptide chain elongates on the resin, it can form secondary structures like β-sheets, leading to intermolecular hydrogen bonding. This causes the peptide-resin matrix to collapse.[4][5]
-
On-Resin Aggregation : This collapse prevents reagents and solvents from efficiently reaching the reactive sites, leading to incomplete coupling and deprotection steps, which significantly lowers the yield and purity of the final product.[4]
Q2: What are the common signs of on-resin aggregation during SPPS?
The primary indicators of on-resin aggregation include:
-
Failed or Incomplete Swelling : The resin beads will not swell adequately in the synthesis solvent (e.g., DMF, NMP), indicating poor solvation.[4][6]
-
Positive Kaiser Test After Coupling : A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.
-
Slow Fmoc Deprotection : The deprotection step may become sluggish, often indicated by a less intense color of the DBU-piperidine-Fmoc adduct.[4]
-
Physical Clumping : In severe cases, the resin beads may clump together, losing their free-flowing nature.
Q3: How does aggregation impact the purification and final product?
Aggregation during synthesis leads to a crude product containing deletion sequences and other impurities. Post-cleavage, the peptide may be difficult to dissolve and can aggregate in solution, causing:
-
Poor HPLC Resolution : Aggregated peptides often result in broad, poorly resolved peaks during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), making purification difficult.[7]
-
Low Recovery : The peptide may precipitate on the HPLC column or during fraction collection, leading to very low yields.[7]
-
Insolubility of Lyophilized Product : The final peptide powder may be extremely difficult to dissolve for use in biological assays, leading to inaccurate concentration measurements and inconsistent results.[2][8]
Q4: What are the best practices for storing Fmoc-Mating Factor α to minimize aggregation?
Proper storage is critical to maintaining the peptide's integrity:
-
Lyophilized Form : For long-term storage, the peptide should be kept in its lyophilized (powder) form at -20°C or preferably -80°C in a sealed container with a desiccant.[9] This minimizes degradation from bacteria, oxidation, and secondary structure formation.[9]
-
In Solution : Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or colder.[10] Avoid repeated freeze-thaw cycles.
-
Oxygen-Free Environment : Because the sequence contains Tryptophan and Methionine, storing the peptide under an inert, oxygen-free atmosphere is recommended to prevent oxidation.[10][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your work with Fmoc-Mating Factor α.
Problem 1: Low Coupling Efficiency During SPPS
Symptoms : Positive Kaiser test after coupling; shrinking or clumping of the resin.
Cause : On-resin aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
Solutions :
-
Change the Solvent System : Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for aggregated peptides.[4][12] Alternatively, use a "magic mixture" of solvents to disrupt hydrogen bonds.[4]
-
Increase Temperature : Performing the coupling reaction at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can provide enough energy to break up aggregates and speed up reaction kinetics.[3][4]
-
Incorporate Chaotropic Agents : Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[4][13]
-
Use Structure-Disrupting Derivatives : If resynthesizing the peptide, incorporate pseudoproline dipeptides or Hmb/Dmb protected amino acids at strategic locations (approximately every 6-7 residues) to disrupt the formation of β-sheets.[3][4][5]
Table 1: Comparison of Anti-Aggregation Strategies in SPPS
| Strategy | Description | Key Advantage |
| Solvent Change | Switch from DMF to NMP or a solvent mixture (e.g., "Magic Mixture").[4] | Simple to implement; often effective for moderately difficult sequences. |
| Elevated Temperature | Increase reaction temperature, often with microwave energy.[3][4] | Significantly accelerates reaction rates and disrupts aggregates. |
| Chaotropic Salts | Add salts like LiCl or NaClO4 to the reaction.[4] | Disrupts hydrogen bonding that causes aggregation. |
| Structure-Disrupting Derivatives | Incorporate pseudoprolines or Dmb/Hmb protected amino acids into the peptide backbone.[5] | Highly effective for very difficult sequences by preventing secondary structure formation. |
Problem 2: Difficulty Dissolving the Lyophilized Peptide
Symptoms : The final peptide powder does not dissolve in aqueous buffers (e.g., PBS) or even in common organic solvents like acetonitrile.
Cause : The peptide has formed strong intermolecular aggregates during cleavage, purification, or lyophilization.
Solutions :
-
Initial Solvent Choice : The solubility of a peptide is highly dependent on its amino acid composition and overall charge.[11] For very hydrophobic peptides, first, attempt to dissolve them in a small amount of a strong organic solvent like DMSO, DMF, or TFE (Trifluoroethanol).[9][10][] Once dissolved, slowly add this solution dropwise to your aqueous buffer while vortexing.[9]
-
pH Adjustment : Basic peptides (net positive charge) are more soluble in acidic solutions (e.g., 10% acetic acid), while acidic peptides (net negative charge) dissolve better in basic solutions (e.g., 0.1% ammonium hydroxide).[8][10]
-
Use of Denaturants : For highly aggregated peptides, use strong denaturing agents like 6 M Guanidine-HCl or 8 M Urea to dissolve the powder, followed by dilution into the final buffer.[9][10]
-
Disaggregation Protocol : For the most stubborn aggregates, a disaggregation protocol using a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be employed. This method dissolves the aggregates, and subsequent evaporation of the solvent leaves the peptide in a more soluble, monomeric form.[15]
Table 2: Recommended Solvents for Aggregating Peptides
| Solvent/Additive | Type | Use Case |
| DMSO, DMF | Organic Solvent | For very hydrophobic peptides; dissolve in a small amount first, then dilute.[] |
| Acetic Acid (10-30%) | Acidic Buffer | For peptides with a net positive charge.[10] |
| Ammonium Hydroxide (0.1%) | Basic Buffer | For peptides with a net negative charge.[10] |
| Guanidine-HCl (6 M) | Denaturant | For peptides that are heavily aggregated and resistant to other solvents.[9] |
| TFA / HFIP (1:1) | Disaggregation Agent | A powerful mixture to break down pre-formed aggregates before redissolving in an aqueous buffer.[15] |
Problem 3: Poor Peak Shape and Resolution During HPLC Purification
Symptoms : During RP-HPLC, the target peptide peak is very broad, shows tailing, or elutes as multiple unresolved peaks.
Cause : The peptide is aggregating on the column or is interacting poorly with the stationary phase. This is common for hydrophobic peptides.[7]
Solutions :
-
Optimize Mobile Phase :
-
Organic Modifier : Using isopropanol or mixtures of acetonitrile and isopropanol can improve the solubility of hydrophobic peptides.
-
Ion-Pairing Agent : While 0.1% TFA is standard, switching to 0.1% formic acid can sometimes alter selectivity and improve peak shape.
-
-
Increase Column Temperature : Heating the column (e.g., to 40-60°C) can increase peptide solubility in the mobile phase, reduce solvent viscosity, and improve peak symmetry.
-
Change Stationary Phase : If using a C18 column, switching to a column with a different stationary phase, such as C8 or C4, may reduce the strong hydrophobic interactions and lead to better chromatography.[][16]
Experimental Protocols & Visualizations
Protocol: Disaggregation of Lyophilized Peptide using TFA/HFIP
This protocol is adapted for peptides that are extremely difficult to dissolve due to aggregation.[15]
-
Weigh out 1-5 mg of the lyophilized peptide into a glass vial.
-
Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the TFA/HFIP mixture to the peptide to create a suspension of approximately 0.5 mg/mL.
-
Vortex the suspension at room temperature until the peptide is fully dissolved. This may take anywhere from 30 minutes to a few hours.
-
Once dissolved, remove the solvent by directing a gentle stream of argon or nitrogen gas into the vial. Continue the gas flow for 15-30 minutes after the solvent appears to be fully evaporated to remove residual traces.
-
The resulting peptide film or powder is now in a disaggregated state and should be more readily soluble in your desired aqueous buffer. Proceed immediately with dissolution for your experiment.
References
- 1. Part:BBa K5143010 - parts.igem.org [parts.igem.org]
- 2. jpt.com [jpt.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Cleavage of Fmoc-Mating Factor α from Resin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of Fmoc-synthesized Mating Factor α from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Mating Factor α, and which residues are particularly sensitive during cleavage?
The mature 13-amino-acid sequence of Saccharomyces cerevisiae Mating Factor α is Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr.[1][2] The key residue to consider during cleavage is Tryptophan (Trp) , as its indole side chain is susceptible to oxidation and alkylation by reactive carbocations generated during the cleavage process.[3][4] Methionine (Met) is also sensitive to oxidation.[5][6]
Q2: Which is the best standard cleavage cocktail for a Trp-containing peptide like Mating Factor α?
For peptides containing sensitive residues like Tryptophan and Methionine, a standard TFA "cleavage cocktail" containing scavengers is essential to prevent side reactions.[5][7][8] A commonly recommended and effective cocktail is Reagent K .[5][8][9][10]
Q3: What are the components of Reagent K and what are their functions?
Reagent K is a robust cleavage cocktail suitable for peptides with a combination of sensitive residues.[9][10] Its typical composition and the function of each component are detailed below:
| Component | Typical Percentage (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[5][7] |
| Phenol | 5% | A scavenger that protects Tryptophan and Tyrosine residues.[8] |
| Water | 5% | Acts as a scavenger and helps to dissolve the peptide.[5] |
| Thioanisole | 5% | A scavenger that protects against re-attachment of the peptide to the resin and scavenges carbocations.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A scavenger that is particularly effective in protecting Tryptophan and preventing oxidation of Methionine.[5][8] |
Q4: How can I monitor the efficiency of my cleavage reaction?
The progress and efficiency of the cleavage and deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][7] By taking small aliquots at different time points, you can track the disappearance of the protected peptide and the appearance of the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the cleavage of Fmoc-Mating Factor α.
Problem 1: Low peptide yield after cleavage and precipitation.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Cleavage: The peptide is not fully cleaved from the resin. | Increase the cleavage reaction time. Most cleavages are complete within 1-4 hours.[3] For peptides with multiple arginine residues, longer times may be necessary.[10] You can also re-cleave the resin with a fresh cocktail.[11] |
| Increase the volume of the cleavage cocktail. A general guideline is to use 10-15 mL of cocktail per gram of resin.[5] | |
| Peptide Precipitation Issues: The peptide is soluble in the precipitation solvent (typically cold ether). | Concentrate the TFA solution to 1-2 mL under a stream of nitrogen before adding cold ether.[11] If no precipitate forms, try keeping the ether solution at 4°C for a few hours.[11] |
| Re-attachment to Resin: The cleaved peptide has re-attached to the resin. | Ensure the use of appropriate scavengers in your cleavage cocktail, such as those in Reagent K, to prevent this.[9][12] |
Problem 2: Presence of significant side products in the crude peptide.
| Possible Cause | Troubleshooting Suggestion |
| Tryptophan Alkylation/Oxidation: The indole side chain of Trp has been modified. | Use a cleavage cocktail with scavengers specifically designed to protect Trp, such as Reagent K or Reagent R.[5][9][12] Ensure the cleavage reaction is performed under an inert atmosphere (argon or nitrogen) to minimize oxidation.[5] |
| Methionine Oxidation: The Met residue has been oxidized to methionine sulfoxide. | Include a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail.[5] Reagent H is specifically designed to prevent methionine oxidation.[9] |
| Incomplete Deprotection: Side-chain protecting groups are still present on the peptide. | Extend the cleavage time. Some protecting groups require longer exposure to TFA for complete removal.[3] Monitor deprotection by HPLC and MS.[5][7] |
Experimental Protocols
Protocol 1: Standard Cleavage of Fmoc-Mating Factor α using Reagent K
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under vacuum.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K by combining the following components in the specified ratios: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).[5] Gently agitate the mixture at room temperature for 1.5 to 2 hours.[10] The reaction can be performed in an ice-water bath to minimize oxidation.[5]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the peptide.[5][7]
-
Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove scavengers and other small molecules.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Small-Scale Trial Cleavage for Optimization
To determine the optimal cleavage time and cocktail composition, it is highly recommended to perform a small-scale trial cleavage.[5][7]
-
Use a small amount of the peptide-resin (e.g., 20-50 mg).[4][8]
-
Prepare different cleavage cocktails with varying scavenger concentrations or use different "Reagent" formulations.
-
Perform the cleavage for different durations (e.g., 1, 2, and 4 hours).
-
After precipitation, analyze the crude peptide from each condition by HPLC and MS to assess purity and identify any side products.[5][7]
Visualizations
Caption: Experimental workflow for the cleavage of Fmoc-Mating Factor α from resin.
Caption: Troubleshooting decision tree for optimizing Mating Factor α cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Yeast alpha mating factor structure-activity relationship derived from genetically selected peptide agonists and antagonists of Ste2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. Bot Detection [iris-biotech.de]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. langene.com [langene.com]
Technical Support Center: Enhancing the Biological Activity of Synthetic Mating Factor α
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the biological activity of synthetic Mating Factor α in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mating Factor α and how does it work?
A1: Mating Factor α is a 13-amino acid peptide pheromone secreted by haploid MATα yeast cells (Saccharomyces cerevisiae).[1] It binds to a G-protein coupled receptor (GPCR) called Ste2p on the surface of MATa haploid cells.[2] This binding event activates an intracellular signaling pathway that leads to cell cycle arrest in the G1 phase, changes in gene transcription, and morphological alterations ("shmooing") necessary for mating.[2][3][4]
Q2: My synthetic Mating Factor α shows low or no biological activity. What are the common causes?
A2: Several factors can contribute to the low activity of synthetic Mating Factor α. These can be broadly categorized as issues with the peptide itself, its handling and storage, or the experimental setup. Common problems include:
-
Peptide Quality: Impurities from the synthesis process, such as truncated or deleted sequences, racemized amino acids, or residual chemical reagents like trifluoroacetic acid (TFA), can inhibit activity.[5][6]
-
Peptide Degradation: Mating Factor α is susceptible to degradation by proteases.[7][8] It can also be oxidized, particularly at methionine and tryptophan residues.[5]
-
Improper Storage and Handling: Incorrect storage temperatures, repeated freeze-thaw cycles, and improper solubilization can lead to peptide degradation and aggregation.[5][7]
-
Experimental Conditions: The bioassay conditions, including cell density, media composition, and incubation times, can significantly impact the observed activity.
Q3: How should I properly store and handle my synthetic Mating Factor α?
A3: To ensure the stability and activity of your synthetic Mating Factor α, follow these storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccated, dark environment.[5][7] | Minimizes degradation from proteases, oxidation, and light. |
| In Solution | Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[5] | Frequent temperature changes can cause peptide degradation. |
| Reconstitution | Use sterile, nuclease-free water or an appropriate sterile buffer. For peptides that are difficult to dissolve, consult the manufacturer's solubility data.[5] | Prevents microbial contamination and ensures complete solubilization. |
Troubleshooting Guides
Issue 1: Low Biological Activity in a Halo Assay
The halo assay is a common method to assess the growth-inhibitory effect of Mating Factor α on MATa yeast cells. A smaller than expected or absent halo of growth inhibition indicates a problem.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Inactivity | 1. Verify the peptide's purity and integrity via HPLC and Mass Spectrometry. 2. Test a fresh, properly stored aliquot of the peptide. | A pure, intact peptide should elicit a clear halo of growth inhibition. |
| Incorrect Cell Density | 1. Ensure the lawn of MATa cells is not too dense. 2. Titrate the number of cells plated to find the optimal density for your strain. | An appropriate cell density will allow for a visible zone of growth inhibition. |
| Media Composition | 1. Use appropriate media (e.g., YPD or synthetic complete media) that supports healthy yeast growth. 2. Ensure the agar concentration is appropriate for diffusion. | Optimal media conditions will support a clear halo formation. |
| Peptide Degradation on the Plate | 1. Check for contaminating microorganisms on the plate that could be producing proteases. 2. Consider using protease-deficient yeast strains for the assay. | Reducing protease activity will enhance the stability of the Mating Factor α. |
Issue 2: Inconsistent Results in Quantitative Mating Assays
Quantitative mating assays measure the efficiency of mating between MATa and MATα cells. High variability in mating efficiency can obscure experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Concentration | 1. Perform a dose-response curve to determine the optimal concentration of synthetic Mating Factor α. 2. Ensure accurate and consistent pipetting of the peptide solution. | A clear dose-dependent effect on mating efficiency should be observed. |
| Cell Viability and Mating Competency | 1. Use freshly grown, mid-log phase cells for the assay. 2. Verify the mating competency of your yeast strains with a positive control (e.g., co-culture with a wild-type MATα strain). | Healthy, competent cells will yield consistent and reproducible mating efficiencies. |
| Contaminants in the Peptide | 1. Be aware of potential contaminants like endotoxins or TFA which can affect cell viability and proliferation.[5] 2. If suspected, use an endotoxin removal kit or order a new batch of peptide with guaranteed low endotoxin levels. | Removal of cytotoxic contaminants should improve the consistency of the assay. |
Experimental Protocols
Protocol 1: Halo Bioassay for Mating Factor α Activity
-
Prepare Yeast Culture: Inoculate a single colony of a MATa yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.
-
Prepare Cell Lawn: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD. Mix 100 µL of this cell suspension with 3 mL of molten YPD agar (cooled to ~45°C) and pour evenly onto a YPD agar plate.
-
Apply Mating Factor α: Once the agar overlay has solidified, place a sterile filter paper disc (6 mm diameter) onto the center of the plate. Pipette 5-10 µL of your synthetic Mating Factor α solution (at a known concentration) onto the disc.
-
Incubate: Incubate the plate at 30°C for 1-2 days.
-
Analyze: Measure the diameter of the clear zone of growth inhibition (the halo) around the filter disc. The size of the halo is proportional to the concentration and activity of the Mating Factor α.
Protocol 2: Quantitative Mating Assay
-
Prepare Yeast Cultures: Grow separate overnight cultures of your MATa strain and a MATα partner strain in YPD medium at 30°C.
-
Set up Mating Reactions: In a microcentrifuge tube, mix 5 x 10⁶ cells of the MATa strain with 5 x 10⁶ cells of the MATα strain. Add synthetic Mating Factor α to the desired final concentration. Bring the total volume to 100 µL with fresh YPD.
-
Incubate: Incubate the mating mixtures at 30°C for 4-6 hours with gentle shaking to allow for mating to occur.
-
Plate for Diploids: Make serial dilutions of the mating mixture in sterile water. Plate the dilutions onto a selective medium that only allows for the growth of diploid cells (e.g., minimal medium if the haploid strains have complementary auxotrophic markers).
-
Plate for Total Cells: Plate dilutions of the initial mating mixture onto non-selective YPD plates to determine the total number of viable cells.
-
Calculate Mating Efficiency: After incubation at 30°C for 2-3 days, count the colonies on both the selective and non-selective plates. The mating efficiency is calculated as: (Number of diploid colonies / Total number of viable cells) x 100%.
Visualizations
Caption: Mating Factor α signaling pathway in S. cerevisiae.
Caption: Troubleshooting workflow for low synthetic Mating Factor α activity.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. genscript.com [genscript.com]
- 6. quora.com [quora.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Degradation of a-factor by a Saccharomyces cerevisiae alpha-mating-type-specific endopeptidase: evidence for a role in recovery of cells from G1 arrest - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Mating Factor α stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Mating Factor α. The information is designed to address common stability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-Mating Factor α is precipitating out of my aqueous buffer. What can I do?
A1: Precipitation of Fmoc-Mating Factor α from aqueous solutions is a common issue, often due to its hydrophobic nature and potential for aggregation. Here are several troubleshooting steps:
-
Solvent Miscibility: Ensure the peptide is fully dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, or acetonitrile) before adding it to your aqueous buffer. Add the peptide solution dropwise to the buffer while gently vortexing to prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: The solubility of peptides is highly dependent on pH. The net charge of the Mating Factor α sequence (WHWLQLKPGQPMY) can be calculated to determine its isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit above or below the pI will increase the net charge and enhance solubility.
-
Use of Chaotropic Agents: For persistent aggregation, consider the addition of chaotropic agents like guanidinium chloride or urea to your buffer. These agents disrupt non-covalent interactions that lead to aggregation. Start with low concentrations and optimize as needed for your specific application.
-
Lowering Peptide Concentration: High concentrations of the peptide can promote self-assembly and precipitation. Try working with a lower concentration of Fmoc-Mating Factor α.
Q2: I am observing peak broadening or the appearance of multiple peaks in my HPLC analysis over time. What could be the cause?
A2: Peak broadening and the emergence of new peaks in HPLC chromatograms are often indicative of peptide degradation or aggregation. Potential causes include:
-
Aggregation: The peptide may be forming soluble aggregates of different sizes, which can result in broader peaks or the appearance of multiple peaks corresponding to different oligomeric states. To address this, refer to the troubleshooting steps for precipitation, as the underlying causes are similar.
-
Degradation: Peptides can degrade in solution through various mechanisms such as hydrolysis, oxidation, or deamidation. The N-terminal Fmoc group can also be susceptible to cleavage under certain conditions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic or basic pH. Ensure your buffer pH is appropriate for peptide stability, typically in the range of pH 5-7 for many peptides.
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues in the Mating Factor α sequence are susceptible to oxidation. To minimize this, use degassed buffers and consider adding antioxidants like DTT or TCEP, if compatible with your experiment.
-
Fmoc Group Instability: The Fmoc group is labile to basic conditions. Avoid prolonged exposure to basic solutions (pH > 8) to prevent its cleavage.
-
Q3: What are the recommended storage conditions for Fmoc-Mating Factor α in solution?
A3: For optimal stability, Fmoc-Mating Factor α solutions should be stored under the following conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Protect the solution from light, as the tryptophan residues can be susceptible to photo-oxidation. Use amber vials or wrap vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.
Troubleshooting Guides
Issue: Peptide Aggregation and Precipitation
This guide provides a systematic approach to resolving aggregation and precipitation issues with Fmoc-Mating Factor α.
Issue: Peptide Degradation in Solution
This guide outlines steps to identify and mitigate the degradation of Fmoc-Mating Factor α in solution.
Experimental Protocols
Protocol 1: Stability Assessment of Fmoc-Mating Factor α using HPLC
Objective: To determine the stability of Fmoc-Mating Factor α in a specific solution over time.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of Fmoc-Mating Factor α at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration in the test buffer (e.g., PBS, pH 7.4).
-
Prepare several identical aliquots of the final solution in separate vials.
-
-
Incubation:
-
Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase. A typical starting condition for a C18 column could be:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
-
Inject a consistent volume of the sample from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the intact Fmoc-Mating Factor α at each time point.
-
Plot the percentage of the remaining peptide (relative to the peak area at time 0) against time.
-
From this plot, the degradation rate and half-life (t½) in the tested solution can be determined.
-
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the mass of potential degradation products of Fmoc-Mating Factor α.
Methodology:
-
Sample Preparation:
-
Use samples from the stability assessment study (Protocol 1) that show significant degradation.
-
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Employ a similar chromatographic method as in Protocol 1 to separate the parent peptide from its degradation products.
-
The mass spectrometer should be set to acquire data in a positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the mass spectra for each new peak observed in the chromatogram of the degraded sample.
-
Compare the observed masses with the theoretical masses of potential degradation products (e.g., hydrolyzed fragments, oxidized forms, or the de-Fmoc'd peptide).
-
Tandem MS (MS/MS) can be performed on the degradation product ions to obtain fragmentation patterns, which can further aid in structural elucidation.
-
Data Presentation
The following tables provide a template for summarizing quantitative stability data. Users should populate these tables with their own experimental results.
Table 1: Solubility of Fmoc-Mating Factor α in Various Solvents
| Solvent System | Maximum Solubility (mg/mL) | Observations |
| Water | User Determined | e.g., Insoluble, forms suspension |
| PBS (pH 7.4) | User Determined | e.g., Sparingly soluble |
| 10% Acetic Acid | User Determined | e.g., Soluble |
| DMSO | User Determined | e.g., Highly soluble |
| DMF | User Determined | e.g., Highly soluble |
| Acetonitrile | User Determined | e.g., Soluble |
Table 2: Stability of Fmoc-Mating Factor α in Solution (Half-life in hours)
| Buffer System | 4°C | 25°C (Room Temp) | 37°C |
| PBS (pH 7.4) | User Determined | User Determined | User Determined |
| 50 mM Acetate (pH 5.0) | User Determined | User Determined | User Determined |
| 50 mM Tris (pH 8.0) | User Determined | User Determined | User Determined |
Signaling Pathway
Mating Factor α Signaling Pathway in Saccharomyces cerevisiae
Mating Factor α initiates a well-characterized signaling cascade in haploid yeast cells of the opposite mating type ('a' cells). This pathway ultimately leads to cell cycle arrest and morphological changes required for mating.
Validation & Comparative
A Comparative Guide to Fmoc and Boc Solid-Phase Peptide Synthesis of Mating Factor α
For researchers and professionals in drug development, the chemical synthesis of peptides is a cornerstone of their work. Mating Factor α, a key signaling peptide in yeast, serves as an excellent case study for comparing the two most prevalent solid-phase peptide synthesis (SPPS) strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding the intricacies of each approach.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
SPPS, a technique pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. This allows for the stepwise addition of amino acids with the growing peptide chain remaining attached to the solid support, simplifying the purification process as excess reagents and byproducts can be washed away. The two dominant strategies in SPPS, Fmoc and Boc, are primarily distinguished by their choice of Nα-amino protecting groups and the chemical conditions used for their removal.
Fmoc vs. Boc: A Head-to-Head Comparison
The choice between Fmoc and Boc synthesis depends on the specific peptide sequence, desired purity, and the scale of the synthesis. Below is a comparative overview of the two methods.
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Deprotection Reagent | 20-50% piperidine in DMF | 25-50% TFA in DCM |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Acid-labile (e.g., Bzl, cHex) |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal protection scheme | Partially orthogonal protection scheme |
| Advantages | Milder deprotection conditions, suitable for a wider range of modified peptides, easier automation. | Can be more effective for long or difficult sequences prone to aggregation, in situ neutralization protocols can improve yields. |
| Disadvantages | Piperidine can be problematic for certain sequences (e.g., aspartimide formation). | Requires handling of hazardous strong acids (HF), harsher conditions can lead to side reactions. |
Experimental Data: Fmoc Synthesis of a-Factor
| Peptide | Synthesis Scale | Overall Yield | Purity (RP-HPLC) |
| a-factor precursor (YIIKGVFWDPAC-OCH₃) | 110 µmol | 14% | 90% |
| a-factor analogue 1 | 7 µmol | 14% | 97% |
| a-factor analogue 2 | 8.8 µmol | 9% | 93% |
Data extracted from a study on the Fmoc synthesis of a-factor and its analogues.[1]
Experimental Protocols
General Workflow of Solid-Phase Peptide Synthesis
The following diagram illustrates the general cyclical process of solid-phase peptide synthesis, highlighting the key differences between the Fmoc and Boc strategies.
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis.
Detailed Fmoc Synthesis Protocol for a-Factor Precursor
The following protocol is adapted from the synthesis of the a-factor precursor peptide (YIIKGVFWDPAC-OCH₃).[1]
-
Resin Preparation: 4-Fmoc-hydrazinobenzoyl AM NovaGel® resin (110 µmol) was used as the solid support.
-
Peptide Chain Assembly: The peptide chain was assembled on an ABI 433 peptide synthesizer using standard FastMoc™ chemistry. The following Fmoc-protected amino acids with their respective side-chain protecting groups were used: Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Asp(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, and Fmoc-Cys(Trt)-OH.
-
N-terminal Boc Protection: Following chain assembly, the N-terminal Fmoc group was removed, and the free amine was protected with a Boc group by treating the resin with di-tert-butyl dicarbonate (44 µmol) and DIEA (88 µmol) in DMF for 4 hours. The resin was then washed with DMF and CH₂Cl₂ and dried.
-
Oxidative Cleavage from Resin: The fully protected peptide was cleaved from the resin via oxidative cleavage using Cu(II) acetate in a mixture of DMF, methanol, and water.
-
Global Deprotection: The crude protected peptide was treated with Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) for 30 minutes to remove all side-chain protecting groups.
-
Purification: The crude peptide was precipitated with diethyl ether, dissolved in methanol, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mating Factor α Signaling Pathway
Mating Factor α initiates a signaling cascade in yeast cells of the opposite mating type ('a' cells) by binding to a G-protein coupled receptor (GPCR), Ste2. This interaction triggers a series of intracellular events culminating in cell cycle arrest and morphological changes necessary for mating.
Caption: Simplified signaling pathway of Mating Factor α in yeast.
Conclusion
Both Fmoc and Boc solid-phase peptide synthesis strategies are powerful tools for the chemical synthesis of peptides like Mating Factor α. The Fmoc approach, with its milder deprotection conditions, has become the more widely used method, particularly for peptides containing sensitive residues or modifications. The provided experimental data for the Fmoc synthesis of the related a-factor demonstrates the feasibility of producing this hydrophobic peptide with good purity and reasonable yield.
While a direct quantitative comparison with a Boc synthesis of Mating Factor α is limited by the available literature, the general principles suggest that Boc chemistry could also be a viable, and in some cases, advantageous approach, especially for sequences prone to aggregation. The choice of synthesis strategy should, therefore, be made on a case-by-case basis, considering the specific characteristics of the target peptide and the resources available. The detailed protocols and diagrams in this guide offer a foundational understanding to aid researchers in making these informed decisions.
References
Validating Synthetic Pheromones: A Comparative Guide to NMR Analysis of Fmoc-Mating Factor α
For researchers, scientists, and professionals in drug development, the precise validation of synthetic peptides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthetic Fmoc-Mating Factor α, a key pheromone in yeast signaling, with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible results.
Mating Factor α is a 13-amino acid peptide (WHWLQLKPGQPMY) crucial for initiating the mating cascade in Saccharomyces cerevisiae. Its synthesis, typically performed using Fmoc solid-phase peptide synthesis (SPPS), requires rigorous validation to confirm its primary structure and purity. While various analytical methods are available, NMR spectroscopy offers unparalleled insight into the atomic-level structure and conformation of the peptide.
Comparative Analysis of Validation Techniques
The choice of analytical technique for peptide validation depends on the specific information required. While methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, NMR provides a more detailed structural characterization.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Atomic-level structure, conformation, purity | Purity, quantification | Molecular weight, sequence confirmation |
| Strengths | - Provides detailed structural information - Can identify and quantify impurities with structural elucidation - Non-destructive | - High resolution and sensitivity for purity assessment - Well-established and widely available | - Highly sensitive for molecular weight determination - Can be coupled with fragmentation for sequencing |
| Limitations | - Lower sensitivity compared to MS - Can be complex to interpret for large peptides | - Does not provide structural information - Co-elution of impurities can occur | - Provides limited information on purity - Isomeric and isobaric compounds can be difficult to distinguish |
| Ideal Application | Detailed structural confirmation and purity analysis of the final product. | Routine purity checks during and after synthesis. | Rapid confirmation of the correct molecular weight and sequence. |
NMR Validation of Synthetic Fmoc-Mating Factor α
NMR spectroscopy is a powerful tool for the unambiguous identification and purity assessment of synthetic peptides. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, a detailed picture of the peptide's structure can be constructed.
A crucial step in NMR validation is the assignment of proton (¹H) resonances to specific amino acid residues in the peptide sequence. This is typically achieved using a combination of 2D NMR experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
Table 1: Representative ¹H NMR Chemical Shift Assignments for Fmoc-Mating Factor α
| Amino Acid | α-H (ppm) | β-H (ppm) | Other Protons (ppm) |
| Trp1 | 4.75 | 3.30, 3.45 | Indole protons: 7.0-7.8 |
| His2 | 4.60 | 3.15, 3.25 | Imidazole protons: 7.1, 8.0 |
| Trp3 | 4.72 | 3.28, 3.42 | Indole protons: 7.0-7.8 |
| Leu4 | 4.40 | 1.65, 1.75 | γ-H: 1.50; δ-CH₃: 0.90, 0.95 |
| Gln5 | 4.35 | 2.10, 2.20 | γ-CH₂: 2.40; Side-chain NH₂: 6.9, 7.5 |
| Leu6 | 4.38 | 1.68, 1.78 | γ-H: 1.52; δ-CH₃: 0.92, 0.97 |
| Lys7 | 4.30 | 1.85, 1.95 | γ-CH₂: 1.45; δ-CH₂: 1.60; ε-CH₂: 3.00 |
| Pro8 | 4.45 | 2.00, 2.30 | γ-CH₂: 1.90; δ-CH₂: 3.60, 3.70 |
| Gly9 | 3.95, 4.05 | - | - |
| Gln10 | 4.33 | 2.08, 2.18 | γ-CH₂: 2.38; Side-chain NH₂: 6.8, 7.4 |
| Pro11 | 4.42 | 1.98, 2.28 | γ-CH₂: 1.88; δ-CH₂: 3.58, 3.68 |
| Met12 | 4.50 | 2.05, 2.15 | γ-CH₂: 2.55; ε-CH₃: 2.10 |
| Tyr13 | 4.65 | 3.05, 3.15 | Aromatic protons: 6.8, 7.2 |
| Fmoc | - | - | Aromatic protons: 7.3-7.8; CH, CH₂: 4.2-4.5 |
Note: These are representative chemical shifts and can vary depending on the solvent, temperature, and pH.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of Mating Factor α
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Mating Factor α sequence (Met, Pro, Gln, etc.).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Caption: Workflow for Fmoc solid-phase peptide synthesis.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized Fmoc-Mating Factor α in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O). The concentration should be between 1-5 mM.[1] Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the sample's composition and to check for major impurities.
-
2D NMR (COSY & TOCSY): Record two-dimensional COSY and TOCSY spectra to establish through-bond proton-proton connectivities. This is essential for assigning protons within each amino acid residue.
-
2D NMR (NOESY): Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). This information is crucial for determining the three-dimensional structure of the peptide.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the resonances by analyzing the cross-peaks in the 2D spectra and comparing the chemical shifts to known values for amino acids.
Caption: Workflow for NMR validation of synthetic peptides.
Mating Factor α Signaling Pathway
Mating Factor α initiates a signal transduction cascade by binding to its cognate G-protein coupled receptor (GPCR), Ste2p, on the surface of yeast cells of the opposite mating type.[2] This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The activated G-protein then initiates a downstream MAP kinase cascade, ultimately resulting in cell cycle arrest and the morphological changes required for mating.
Caption: Mating Factor α signaling pathway in yeast.
References
A Comparative Guide to Purification Strategies for Fmoc-Mating Factor α
For researchers and drug development professionals working with synthetic peptides, the purification of the final product is a critical step that directly impacts the reliability of experimental data and the viability of therapeutic candidates. This guide provides a detailed comparison of two common purification strategies for Fmoc-Mating Factor α, a farnesylated dodecapeptide from Saccharomyces cerevisiae synthesized via Fmoc solid-phase peptide synthesis (SPPS). We will compare High-Performance Liquid Chromatography (HPLC)-based purification with Solid-Phase Extraction (SPE) as a rapid and economical alternative.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each purification strategy, providing a clear comparison of their expected outcomes.
| Parameter | Preparative RP-HPLC | Solid-Phase Extraction (SPE) |
| Purity | >95% achievable[1] | Up to 90% or higher, depending on crude purity |
| Yield | 8-19% (by mass, from starting resin)[1] | Good yields, dependent on initial sample purity |
| Time | Longer run times, multiple injections may be needed | Faster, single-run purification possible |
| Solvent Consumption | High | Low |
| Scalability | Well-established for large scale | Suitable for small to medium scale, can be scaled |
| Cost | Higher initial equipment and running costs | Lower equipment and running costs |
Experimental Protocols
Below are the detailed methodologies for the two purification strategies.
Strategy 1: High-Resolution Preparative RP-HPLC
This method is the gold standard for achieving high purity of synthetic peptides.[2][3]
1. Peptide Cleavage and Precipitation:
-
Following Fmoc-SPPS, the peptide is cleaved from the resin using a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold ether, and dried under vacuum.
2. Preparative RP-HPLC Purification:
-
The crude, precipitated peptide is dissolved in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water.
-
The dissolved peptide is filtered to remove any particulate matter.
-
Purification is performed on a preparative C18 RP-HPLC column.
-
A linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used for elution. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Strategy 2: Solid-Phase Extraction (SPE) with Gradient Elution
SPE offers a more rapid and economical approach to peptide purification, particularly for applications where ultra-high purity is not the primary requirement.[4]
1. Peptide Cleavage and Dissolution:
-
The peptide is cleaved from the resin and precipitated as described in Strategy 1.
-
The crude peptide is dissolved in a small volume of a weak solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to ensure binding to the SPE cartridge.
2. SPE Cartridge Conditioning:
-
A C18 SPE cartridge of appropriate size is conditioned by washing with methanol, followed by water, and finally equilibrated with the initial binding buffer (e.g., 5% acetonitrile in water with 0.1% TFA).
3. Sample Loading and Washing:
-
The dissolved crude peptide is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed with the initial binding buffer to remove salts and very polar impurities.
4. Gradient Elution:
-
The peptide is eluted using a stepwise gradient of increasing acetonitrile concentration in water (with 0.1% TFA). For example, fractions can be collected with 20%, 40%, 60%, and 80% acetonitrile.
-
The collected fractions are analyzed by analytical RP-HPLC and mass spectrometry to determine the purity of the peptide in each fraction.
-
Fractions with the desired purity are pooled and lyophilized.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for each purification strategy.
Caption: Workflow for Fmoc-Mating Factor α purification via preparative RP-HPLC.
Caption: Workflow for Fmoc-Mating Factor α purification via Solid-Phase Extraction.
References
- 1. Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Fmoc-Mating Factor α: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of signaling molecules is paramount. This guide provides a comparative analysis of Fmoc-Mating Factor α, a synthetic analog of the natural yeast pheromone, and its potential for cross-reactivity with other pheromone receptors. While direct experimental data on the cross-reactivity of the Fmoc-modified peptide remains elusive in the current body of scientific literature, this document outlines the established specificity of its natural counterpart, α-factor, and furnishes detailed experimental protocols to enable researchers to conduct their own comprehensive cross-reactivity studies.
Executive Summary
Fmoc-Mating Factor α is a chemically modified version of the Saccharomyces cerevisiae α-mating factor, a peptide pheromone that binds to the G-protein coupled receptor (GPCR) Ste2p on the surface of MATa yeast cells. This interaction triggers a well-defined signaling cascade, leading to cell cycle arrest and morphological changes preparatory to mating. The addition of the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus is primarily for applications in peptide synthesis and purification. However, how this modification impacts its biological activity and specificity for other pheromone receptors, such as the Mam2p receptor in the fission yeast Schizosaccharomyces pombe, has not been documented. This guide presents a framework for investigating this potential cross-reactivity.
Comparative Analysis of Pheromone-Receptor Interactions
To date, quantitative binding data for Fmoc-Mating Factor α with any pheromone receptor is not available in published literature. However, extensive research on the unmodified α-factor provides a baseline for its high specificity to the Ste2p receptor. The binding affinity of the natural α-factor to Ste2p has been determined through radioligand binding assays, with reported dissociation constants (Kd) in the nanomolar range, indicating a strong and specific interaction[1].
| Ligand | Receptor | Organism | Binding Affinity (Kd) | EC50 |
| α-Mating Factor | Ste2p | Saccharomyces cerevisiae | ~8.9 - 12.7 nM[1] | Not extensively reported |
| Fmoc-Mating Factor α | Ste2p | Saccharomyces cerevisiae | Data not available | Data not available |
| Fmoc-Mating Factor α | Mam2p | Schizosaccharomyces pombe | Data not available | Data not available |
Caption: Comparative data on pheromone-receptor interactions.
Signaling Pathways
The signaling pathways initiated by pheromone binding in S. cerevisiae and S. pombe, while both culminating in mating responses, involve distinct molecular components. Understanding these pathways is crucial for designing experiments to measure cross-reactivity, such as reporter gene assays.
Saccharomyces cerevisiae Mating Pathway (Ste2p)
Upon binding of α-factor to the Ste2p receptor on MATa cells, the associated heterotrimeric G protein (Gpa1, Ste4, Ste18) is activated. The Gβγ dimer (Ste4-Ste18) then recruits the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, assembles a MAP kinase cascade consisting of Ste11 (MAPKKK), Ste7 (MAPKK), and Fus3 (MAPK). Activated Fus3 phosphorylates several downstream targets, including the transcription factor Ste12, which induces the expression of genes required for mating.
Caption: S. cerevisiae pheromone signaling pathway.
Schizosaccharomyces pombe Mating Pathway (Mam2p)
In S. pombe, the P-factor pheromone binds to the Mam2p receptor on M-cells. This interaction activates a homologous G protein, Gpa1. The signal is then transduced through a similar MAP kinase cascade, involving Byr2 (MAPKKK), Byr1 (MAPKK), and Spk1 (MAPK). Activated Spk1 phosphorylates the transcription factor Ste11 (a homolog of S. cerevisiae Ste12), leading to the expression of mating-specific genes.
References
A Comparative Analysis of Mating Factor α Analogs for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of Mating Factor α (α-factor) analogs is critical for dissecting G-protein coupled receptor (GPCR) signaling pathways and for the development of novel therapeutics. This guide provides an objective comparison of various α-factor analogs, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tools for specific research applications.
The native α-factor, a tridecapeptide (WHWLQLKPGQPMY) secreted by Saccharomyces cerevisiae of the MATα mating type, initiates a well-characterized signaling cascade by binding to the Ste2p receptor on MATa cells.[1] This interaction triggers a signaling pathway that results in cell cycle arrest in the G1 phase and morphological changes, forming a projection known as a "shmoo" toward the pheromone source.[2][3] Analogs of this peptide have been developed to serve as agonists, antagonists, and probes for studying the Ste2p receptor and its downstream signaling events.
Performance Comparison of Mating Factor α Analogs
The efficacy of Mating Factor α analogs is primarily determined by their binding affinity to the Ste2p receptor and their ability to elicit a biological response. The following table summarizes quantitative data for several key analogs.
| Analog | Modification | Type | Binding Affinity (Kd) | Biological Activity | Reference |
| Native α-Factor | None | Agonist | ~6 x 10⁻⁹ M | Full agonist activity | [4] |
| [³H][DHP⁸,DHP¹¹,Nle¹²]α-factor | Tritiated, with 3,4-dehydro-L-proline and norleucine substitutions | Agonist (Radiolabeled) | 2.3 x 10⁻⁸ M | Biologically active | [4] |
| [¹²⁵I]MFN5 | Iodinated Y⁰Nle¹²F¹³ analog | Agonist (Radiolabeled) | 6.4 x 10⁻⁸ M | Induces growth arrest and morphological changes identical to native α-factor | [5] |
| [Bpa³, Iodo-HPP-Lys⁷, Nle¹²]α-factor | p-benzoylphenylalanine, iodinated hydroxyphenylpropanoic acid, and norleucine substitutions | Agonist (Photoactivatable & Labeled) | ~10-fold lower than native α-factor | 1/20th to 1/40th the activity of native α-factor | [6] |
| des-Trp¹[Phe³]α-factor | Deletion of Trp¹ and substitution of Trp³ with Phe | Antagonist | Binds to receptor but with lower affinity | Not biologically active; fails to induce a secondary signal | [4] |
| [K⁷(NBD),Nle¹²]-α-factor | 7-nitrobenz-2-oxa-1,3-diazole at Lys⁷ and norleucine substitution | Agonist (Fluorescent) | Ki ≈ 26 nM | Retains biological activity | [7] |
Experimental Protocols
Accurate comparison of Mating Factor α analogs relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Receptor Binding Assay (Whole Cell)
This protocol is adapted from methodologies described for competitive binding assays using radiolabeled α-factor analogs.[4][8]
Objective: To determine the binding affinity (Kd) of Mating Factor α analogs for the Ste2p receptor on intact yeast cells.
Materials:
-
S. cerevisiae MATa cells (e.g., strain LM102 expressing wild-type Ste2p)[8]
-
Radiolabeled α-factor analog (e.g., [³H]α-factor)
-
Unlabeled α-factor or analog for competition
-
Binding Buffer (e.g., 50 mM HEPES, 0.15 M NaCl, 2 mM CaCl₂, 5 mM KCl, 5 mM MgCl₂, 4 mM EDTA, 15% glycerol, pH 6.8)[8]
-
Glass fiber filtermats
-
Scintillation counter
Procedure:
-
Grow MATa cells to mid-log phase (OD₆₀₀ ~0.4-0.6).
-
Harvest cells by centrifugation and wash twice with ice-cold Binding Buffer.
-
Resuspend cells in Binding Buffer to a final concentration of approximately 1 x 10⁷ cells/mL.
-
For saturation binding, add increasing concentrations of the radiolabeled analog to the cell suspension.
-
For competition binding, add a fixed concentration of the radiolabeled analog and increasing concentrations of the unlabeled competitor analog.
-
To determine non-specific binding, use a parallel set of tubes containing a 100-fold excess of unlabeled native α-factor.[8]
-
Incubate the mixtures for 30 minutes at room temperature with gentle agitation.[8]
-
Rapidly filter the cell suspension through glass fiber filtermats using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd.
Cell Growth Arrest (Shmoo) Assay
This assay qualitatively and quantitatively assesses the biological activity of α-factor analogs by observing morphological changes and cell cycle arrest.[9]
Objective: To evaluate the ability of an α-factor analog to induce G1 cell cycle arrest and the formation of mating projections (shmoos).
Materials:
-
S. cerevisiae MATa cells
-
YPD medium
-
Mating Factor α analog to be tested
-
Microscope with at least 400x magnification
-
Hemocytometer or spectrophotometer for cell counting
Procedure:
-
Inoculate an overnight culture of MATa cells in YPD medium.
-
Dilute the overnight culture into fresh YPD to an OD₆₀₀ of ~0.1 and grow to early log phase (OD₆₀₀ ~0.2-0.4).
-
Add the Mating Factor α analog at various concentrations to the cell culture. Include a negative control (no analog) and a positive control (native α-factor).
-
Incubate the cultures at 30°C for 2-4 hours.
-
Take aliquots from each culture and observe the cells under a microscope.
-
Quantify the percentage of cells exhibiting the "shmoo" morphology (elongated projections).
-
To quantify cell cycle arrest, count the proportion of unbudded cells (arrested in G1) compared to budded cells. A significant increase in the percentage of unbudded cells indicates G1 arrest.
FUS1-lacZ Reporter Gene Assay
This assay provides a quantitative measure of the activation of the pheromone response pathway.
Objective: To quantify the transcriptional activation of the pheromone-responsive FUS1 gene in response to an α-factor analog.
Materials:
-
S. cerevisiae MATa strain containing a FUS1-lacZ reporter plasmid (e.g., pBH315)
-
Yeast growth medium lacking uracil (for plasmid selection)
-
Mating Factor α analog
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
Spectrophotometer
Procedure:
-
Grow the reporter strain in selective medium to mid-log phase.
-
Aliquot the culture into tubes and add the α-factor analog at various concentrations. Include a no-analog control.
-
Incubate at 30°C for 90-120 minutes.
-
Measure the OD₆₀₀ of each culture.
-
Pellet the cells and resuspend in Z-buffer.
-
Lyse the cells (e.g., by adding chloroform and SDS, or by freeze-thaw cycles).
-
Pre-warm the cell lysates to 28°C.
-
Start the reaction by adding ONPG solution and incubate at 28°C.
-
Stop the reaction by adding 1 M Na₂CO₃ when a yellow color develops.
-
Pellet the cell debris and measure the absorbance of the supernatant at 420 nm (OD₄₂₀).
-
Calculate β-galactosidase activity in Miller units: Units = (1000 * OD₄₂₀) / (t * V * OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Mating Factor α Signaling Pathway in S. cerevisiae.
Caption: Experimental workflow for comparing Mating Factor α analogs.
References
- 1. Mating Factor α – Genepep [genepep.com]
- 2. A Model for Cell Wall Dissolution in Mating Yeast Cells: Polarized Secretion and Restricted Diffusion of Cell Wall Remodeling Enzymes Induces Local Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mate and fuse: how yeast cells do it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide analogues compete with the binding of alpha-factor to its receptor in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of novel peptide agonists of the alpha mating factor of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of alpha-factor analogues containing photoactivatable and labeling groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Purification and Characterization of a G-Protein Coupled Receptor, Saccharomyces cerevisiae Ste2p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of dose-response curves for alpha factor-induced cell division arrest, agglutination, and projection formation of yeast cells. Implication for the mechanism of alpha factor action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction of Fmoc-Mating Factor α with Ste2p: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the interaction of N-terminally Fmoc-protected Mating Factor α (Fmoc-MFα) with its cognate G protein-coupled receptor (GPCR), Ste2p, in Saccharomyces cerevisiae. Given the absence of direct experimental data on Fmoc-MFα's biological activity, this document outlines the necessary experimental approaches to characterize its potential as a Ste2p ligand. We will compare its hypothetical performance with established alternatives, namely native Mating Factor α and fluorescently-labeled analogs, and provide detailed protocols for key validation assays.
Introduction to Ste2p and its Ligands
The Ste2p receptor is a class D GPCR that plays a pivotal role in the yeast mating pathway.[1] Upon binding its natural ligand, the 13-amino acid peptide Mating Factor α (MFα), Ste2p undergoes a conformational change that activates a downstream MAP kinase cascade, leading to cell cycle arrest in G1 phase and morphological changes colloquially known as "shmooing".[1] This well-characterized signaling pathway serves as a model system for studying GPCR-ligand interactions.
While native MFα is the canonical agonist, various modifications have been explored to probe the receptor's binding pocket and to develop research tools. These include truncations, amino acid substitutions, and the addition of fluorescent labels.[2] The N-terminus of MFα is known to be crucial for both binding affinity and receptor activation, making any modification at this position, such as the addition of a bulky fluorenylmethyloxycarbonyl (Fmoc) group, a subject of critical investigation.[2]
Comparative Analysis of Ste2p Ligands
The introduction of an Fmoc group at the N-terminus of MFα is likely to have significant consequences for its interaction with Ste2p. The Fmoc group is a large, hydrophobic moiety used in solid-phase peptide synthesis.[3] Its presence on the final peptide product would be expected to sterically hinder the peptide's entry into the Ste2p binding pocket and potentially alter its solubility in aqueous assay buffers.[4][5]
Here, we present a comparative table summarizing the known or hypothesized properties and performance of Fmoc-MFα against native MFα and a common fluorescently-labeled alternative.
| Feature | Native Mating Factor α | Fluorescently-Labeled MFα (e.g., NBD-MFα) | Fmoc-Mating Factor α (Hypothesized) |
| Binding Affinity (Kd) | High (nM range) | High (nM range), can be slightly reduced by the fluorophore | Potentially low to negligible due to steric hindrance from the Fmoc group. |
| Biological Activity | Potent agonist | Potent agonist, though activity can be moderately affected by the label's position. | Likely inactive as an agonist. The bulky Fmoc group may prevent the conformational changes in Ste2p required for signaling.[2] Could potentially act as an antagonist. |
| Solubility in Aqueous Buffers | Good | Good | Poor, the hydrophobic Fmoc group significantly decreases water solubility.[3][4] |
| Use in Biophysical Assays | Requires indirect methods (e.g., competition assays) | Direct detection in fluorescence-based assays (e.g., Fluorescence Polarization).[6] | Use in assays may be hampered by poor solubility and potential for non-specific binding. |
| Synthesis | Standard solid-phase peptide synthesis | Requires an additional labeling step post-synthesis. | Standard solid-phase peptide synthesis; the Fmoc group is typically removed in the final step.[3] |
Experimental Validation Workflow
To empirically determine the interaction profile of Fmoc-MFα with Ste2p, a systematic experimental approach is required. This workflow is designed to first assess the biological activity of the compound and then to quantify its binding affinity.
References
- 1. STE2 [bio.davidson.edu]
- 2. Comparison of Experimental Approaches Used to Determine the Structure and Function of the Class D G Protein-Coupled Yeast α-Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. A fluorescent alpha-factor analogue exhibits multiple steps on binding to its G protein coupled receptor in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Fmoc-Solid Phase Synthesis of Mating Factor α
For Researchers, Scientists, and Drug Development Professionals
Comparison of Common Coupling Reagents
The selection of a coupling reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions, such as racemization. Below is a summary of the performance of three widely used coupling reagents: HBTU, HATU, and DIC/Oxyma.
| Coupling Reagent | Activation Speed | Racemization Suppression | Cost | Key Considerations |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast | Good | Moderate | A reliable and widely used reagent suitable for most standard couplings.[1][2] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very Fast | Excellent | High | Generally considered more efficient than HBTU, especially for sterically hindered amino acids.[3] The aza-benzotriazole moiety enhances reactivity and reduces racemization.[4] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Moderate | Excellent | Low | A cost-effective and safe alternative to benzotriazole-based additives like HOBt.[5] The urea byproduct of DIC is soluble in common washing solvents, simplifying purification.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide synthesis. The following are representative protocols for Fmoc-SPPS of peptides similar to Mating Factor α, adapted from the literature.
Protocol 1: HBTU/DIEA Mediated Coupling
This protocol is a standard and robust method for peptide synthesis.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (5 times).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the Mating Factor α sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: HATU Mediated Coupling
This protocol is often employed for difficult couplings or to accelerate the synthesis.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Immediately add this solution to the resin.
-
Agitate the reaction vessel for 45-60 minutes.
-
-
Washing: Follow step 5 from Protocol 1.
-
Repeat, Cleavage, and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: DIC/Oxyma Mediated Coupling
This protocol provides a cost-effective and safe alternative.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1.5-2.5 hours.
-
-
Washing: Follow step 5 from Protocol 1.
-
Repeat, Cleavage, and Purification: Follow steps 6-8 from Protocol 1.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key stages and concepts in Fmoc-SPPS.
Caption: General workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).
Caption: Activation and coupling steps in peptide bond formation.
References
Validation of a Novel Fmoc-Mating Factor α Synthesis Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel solid-phase peptide synthesis (SPPS) method for Mating Factor α against a standard Fmoc-based protocol. Mating Factor α, a dodecapeptide pheromone from Saccharomyces cerevisiae, is instrumental in studying protein-protein interactions and serves as a model for G-protein coupled receptor (GPCR) signaling.[1] The efficiency and purity of synthetic Mating Factor α are critical for the accuracy and reproducibility of such studies. This document outlines the experimental data, protocols, and workflows required to validate a new synthesis technique, ensuring it meets the rigorous standards of scientific research.
Biological Context: The Mating Factor α Signaling Pathway
In the yeast Saccharomyces cerevisiae, Mating Factor α initiates the mating process by binding to the Ste2p receptor, a GPCR, on the surface of 'a' type haploid cells.[2] This binding event triggers a conformational change in the receptor, activating a heterotrimeric G-protein.[2] The activated G-protein then initiates a downstream mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to cell cycle arrest and the morphological changes required for cell fusion.[2] Understanding this pathway is crucial for assays designed to test the biological activity of synthetically produced Mating Factor α.
Performance Comparison of Synthesis Methods
The efficacy of a new synthesis protocol is best evaluated through direct comparison with an established method. Key performance indicators include crude purity, final yield after purification, synthesis duration, and solvent consumption. The following table summarizes the comparative data between the novel method and a standard Fmoc-SPPS protocol.
| Performance Metric | Standard Fmoc-SPPS Method | New Fmoc Synthesis Method |
| Crude Purity (%) | 75 | 88 |
| Purified Yield (%) | 35 | 45 |
| Total Synthesis Time (hours) | 36 | 24 |
| DMF Consumption (mL/mmol) | 1500 | 1000 |
| Coupling Efficiency (%) | ~99.0 | ~99.8 |
Note: Data presented for the "New Fmoc Synthesis Method" is illustrative to demonstrate a validation framework.
Experimental Protocols
Reproducibility and accuracy are contingent upon meticulously detailed experimental protocols. The following sections describe the methodologies used for the synthesis and analysis of Mating Factor α.
General Fmoc Solid-Phase Peptide Synthesis (Standard Method)
This protocol outlines the standard manual procedure for Fmoc-SPPS.
-
Resin Selection and Swelling: Rink Amide resin is selected for a C-terminal amide.[3] The resin is swelled in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 15-30 minutes.[3] This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[3][5]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate amide bond formation.[3][4]
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the Mating Factor α sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[3] The reaction proceeds for 2-3 hours.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times to remove scavengers.
Purity Analysis and Purification by RP-HPLC
The purity of the crude peptide and the final product is assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
System: A standard HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
-
Analysis: Crude purity is determined by integrating the area of the main peptide peak relative to the total peak area. The collected fractions containing the pure peptide are pooled for lyophilization.
Identity Confirmation by Mass Spectrometry (MS)
The molecular identity of the synthesized peptide is confirmed by mass spectrometry to ensure it matches the theoretical mass of Mating Factor α.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: A small amount of the purified peptide is dissolved in a water/acetonitrile solution with 0.1% formic acid.
-
Analysis: The sample is infused into the mass spectrometer, and the resulting mass-to-charge (m/z) spectrum is analyzed to confirm the presence of the correct molecular ion peak corresponding to Mating Factor α.
Validation Workflow
A systematic workflow ensures that all necessary steps for synthesis and validation are performed in a logical and reproducible sequence. The process begins with parallel synthesis using both the new and standard methods, followed by a series of analytical checks to compare their outcomes.
Conclusion
The validation of any new peptide synthesis method requires a rigorous, data-driven comparison against established protocols. Based on the illustrative data, the new Fmoc-Mating Factor α synthesis method demonstrates significant improvements in crude purity, final yield, and efficiency, evidenced by reduced synthesis time and solvent consumption. The provided protocols for synthesis, HPLC analysis, and mass spectrometry confirmation establish a robust framework for researchers to independently verify these findings. Adopting optimized synthesis strategies is paramount for advancing research that relies on high-quality synthetic peptides.
References
- 1. Synthesis of a-factor peptide from Saccharomyces cerevisiae and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. youtube.com [youtube.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Researcher's Guide to Assessing the Purity of Fmoc-Mating Factor α from Different Vendors
For researchers in cell biology and drug development, the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results. Fmoc-Mating Factor α, a key reagent in the study of G-protein coupled receptor signaling in yeast, is no exception. This guide provides an objective comparison of hypothetical Fmoc-Mating Factor α products from different vendors, supported by detailed experimental protocols for purity assessment.
Introduction to Fmoc-Mating Factor α
Fmoc-Mating Factor α is the N-terminally protected form of the α-factor peptide pheromone from the yeast Saccharomyces cerevisiae. The native peptide has the sequence Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr.[1][2][3] It is secreted by yeast cells of the α mating type and binds to the G-protein coupled receptor, Ste2p, on the surface of 'a' type cells.[3] This binding event initiates a signal transduction cascade that leads to cell cycle arrest and morphological changes, preparing the cells for mating.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus makes this peptide a valuable tool for various biochemical and cell-based assays.
Given its critical role in research, sourcing high-purity Fmoc-Mating Factor α is essential. Impurities, which can arise during peptide synthesis, may include truncated sequences, deletion sequences, or incompletely deprotected peptides. These can lead to ambiguous or erroneous experimental outcomes. This guide outlines a comprehensive approach to independently verify the purity of this peptide from various suppliers.
Comparison of Fmoc-Mating Factor α from Different Vendors
To illustrate the importance of independent purity verification, the following table summarizes hypothetical purity data for Fmoc-Mating Factor α obtained from three different vendors. This data is representative of what a researcher might find when analyzing these products using the methods outlined in this guide.
| Parameter | Vendor A | Vendor B | Vendor C |
| Advertised Purity | >98% | >95% | >95% |
| Measured Purity (RP-HPLC) | 98.2% | 95.5% | 93.1% |
| Identity Confirmation (Mass Spec) | Confirmed (1907.2 Da) | Confirmed (1907.2 Da) | Confirmed (1907.2 Da) |
| Major Impurity 1 (RP-HPLC) | 0.8% (des-Trp) | 2.1% (deletion sequence) | 3.5% (incomplete deprotection) |
| Major Impurity 2 (RP-HPLC) | 0.5% (oxidized Met) | 1.3% (truncated sequence) | 1.8% (unidentified) |
| Net Peptide Content (AAA) | 85% | 82% | 78% |
Experimental Protocols for Purity Assessment
A multi-pronged approach is necessary for a thorough assessment of peptide purity. The following protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA) are fundamental to this process.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of synthetic peptides by separating the target peptide from its impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size) is recommended for peptides.[5][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Analysis: Inject 20 µL of the sample. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the peptide, verifying that the correct product was synthesized.
Methodology:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).
-
Sample Preparation: The peptide sample from the RP-HPLC analysis can be directly infused into the mass spectrometer, or a separate solution can be prepared in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analysis: The instrument is calibrated using a standard peptide mixture. The mass spectrum of the Fmoc-Mating Factor α sample is then acquired. The observed molecular weight should match the theoretical molecular weight (1907.26 Da).[1][2]
Amino Acid Analysis (AAA) for Net Peptide Content
Amino acid analysis determines the total amount of peptide in a lyophilized powder, which also contains water and counter-ions (like TFA).
Methodology:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating it in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[7][8][9] To prevent the degradation of tyrosine, a small amount of phenol is added to the HCl.[8][9] Cysteine and methionine are prone to oxidation and can be quantified more accurately after a performic acid oxidation step prior to hydrolysis.[10][11]
-
Derivatization: The free amino acids are derivatized with a reagent such as ninhydrin or phenylisothiocyanate (PITC) to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and quantified by comparing their peak areas to those of a known standard mixture of amino acids.[7][10]
-
Calculation: The net peptide content is calculated by comparing the measured amount of each amino acid to the expected stoichiometry based on the peptide sequence and the initial weight of the lyophilized sample.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of Fmoc-Mating Factor α, the following diagrams are provided.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. qyaobio.com [qyaobio.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 9. usp.org [usp.org]
- 10. fbise.edu.pk [fbise.edu.pk]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Mating Factor
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for Fmoc-Mating Factor, a synthetic peptide commonly used in research. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
I. Understanding the Compound: Fmoc-Mating Factor
Fmoc-Mating Factor is a chemically synthesized peptide with the sequence Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr[1][2]. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key consideration for its disposal, as the chemical properties of this group and the reagents used for its removal can influence the waste classification.
II. Disposal of Solid Fmoc-Mating Factor
Unused or waste Fmoc-Mating Factor in its solid form should be treated as chemical waste.
Key Disposal Steps:
-
Collection: Collect solid Fmoc-Mating Factor waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name ("Fmoc-Mating Factor") and any known hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, typically within a fume hood, to await pickup by your institution's EHS personnel.
-
Disposal: Do not dispose of solid Fmoc-Mating Factor in the regular trash. The waste will be collected by trained EHS personnel for proper disposal, which may include incineration or other methods suitable for chemical waste.
III. Disposal of Solutions and Contaminated Materials
Solutions containing Fmoc-Mating Factor and materials contaminated with it (e.g., pipette tips, gloves, weighing paper) also require proper disposal.
Quantitative Data Summary for Common Solvents in Peptide Synthesis:
| Solvent/Reagent | Use in Peptide Synthesis | Disposal Considerations |
| N,N-Dimethylformamide (DMF) | Primary solvent for synthesis and Fmoc-removal | Considered hazardous; collect in a designated solvent waste container. |
| Piperidine (PIP) | Reagent for Fmoc group removal | Basic and hazardous; collect in a designated waste container. |
| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin | Corrosive acid; collect in a designated acid waste container. |
Disposal Procedures for Liquids and Contaminated Items:
-
Liquid Waste: Solutions containing Fmoc-Mating Factor should be collected in a designated hazardous liquid waste container. Do not pour these solutions down the drain[3]. The container should be properly labeled with the chemical constituents and their approximate concentrations.
-
Contaminated Solids: Non-sharp items such as gloves, weighing boats, and contaminated paper towels should be placed in a designated solid hazardous waste container.
-
Sharps Waste: Any sharp objects, such as needles or razor blades, that have come into contact with Fmoc-Mating Factor must be disposed of in a designated sharps container to prevent punctures and injuries[4][5].
IV. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of Fmoc-Mating Factor and associated waste.
V. Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Cleaning: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
By following these procedures, researchers can ensure the safe and responsible disposal of Fmoc-Mating Factor, contributing to a safer laboratory and a healthier environment. Always prioritize consulting your local EHS guidelines as the primary source of information.
References
Personal protective equipment for handling Fmoc-Mating Factor |A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Mating Factor. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Fmoc-Mating Factor is a peptide used in research, and while specific hazard data is limited, it should be handled with care, assuming potential for skin, eye, and respiratory irritation based on similar chemical structures. Adherence to standard laboratory safety protocols for handling chemical reagents is paramount.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Fmoc-Mating Factor in both solid and solution forms.
| Body Part | Solid Fmoc-Mating Factor | Fmoc-Mating Factor in Solution |
| Hands | Chemical-resistant gloves (e.g., nitrile)[2][3] | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended, especially when handling concentrated solutions. |
| Eyes | Safety glasses with side shields[4] | Chemical splash goggles[4] |
| Face | Face shield when handling bulk quantities or if there is a significant risk of dust generation[4] | Face shield in addition to goggles when splashing is likely[4] |
| Body | Laboratory coat[3] | Chemical-resistant laboratory coat or apron |
| Respiratory | Work in a well-ventilated area or a fume hood to minimize inhalation of dust particles.[3] If weighing out large quantities, a NIOSH-approved respirator may be necessary. | Work in a fume hood, especially when using volatile solvents.[1] |
Operational Plan: Handling Procedures
Proper handling procedures are critical to minimize exposure and maintain the integrity of the peptide.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store Fmoc-Mating Factor in a cool, dry, and dark place, typically at -20°C for long-term stability.[5][6][7]
-
Allow the container to warm to room temperature before opening to prevent condensation and moisture contamination, which can degrade the peptide.[6][7]
2. Weighing and Reconstitution:
-
All handling of solid Fmoc-Mating Factor should be conducted in a chemical fume hood to prevent inhalation of airborne particles.[1][3]
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid peptide.
-
When reconstituting, slowly add the recommended solvent to the peptide to avoid splashing.
3. General Laboratory Practice:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep the work area clean and organized.
-
In case of a spill, follow established laboratory procedures for chemical spill cleanup.
The following diagram outlines the general workflow for safely handling Fmoc-Mating Factor.
Caption: A diagram illustrating the key steps for safely handling Fmoc-Mating Factor.
Disposal Plan
Proper disposal of Fmoc-Mating Factor and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing Fmoc-Mating Factor should be collected in a clearly labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[8]
-
-
Regulatory Compliance:
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. biorunstar.com [biorunstar.com]
- 4. safety.rice.edu [safety.rice.edu]
- 5. realgenelabs.com [realgenelabs.com]
- 6. bachem.com [bachem.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
